molecular formula C4H9NS2 B6142335 1,3-dithian-5-amine CAS No. 95631-77-9

1,3-dithian-5-amine

Cat. No.: B6142335
CAS No.: 95631-77-9
M. Wt: 135.3 g/mol
InChI Key: FPYHBGHCORESFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dithian-5-amine is a useful research compound. Its molecular formula is C4H9NS2 and its molecular weight is 135.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-dithian-5-amine is 135.01764164 g/mol and the complexity rating of the compound is 51.7. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-dithian-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dithian-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dithian-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS2/c5-4-1-6-3-7-2-4/h4H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYHBGHCORESFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSCS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 1,3-Dithian-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dithian-5-amine (CAS: 95631-77-9) represents a specialized sulfur-containing heterocyclic scaffold utilized in medicinal chemistry as a bioisostere for cyclohexylamines or as a precursor for complex "umpolung" reagents. While the parent 1,3-dithiane is ubiquitous in organic synthesis for carbonyl protection and C-C bond formation (Corey-Seebach reaction), the 5-amino derivative introduces a handle for further functionalization, enabling the construction of spirocyclic systems and amino-functionalized metal chelators.

This guide details a robust, scalable synthesis route derived from serinol (2-amino-1,3-propanediol) .[1][2] Unlike routes starting from unstable 1,3-dithian-5-one intermediates, the serinol pathway offers superior stereochemical control, higher yields, and safer handling of intermediates.

Retrosynthetic Analysis

The structural logic for synthesizing 1,3-dithian-5-amine relies on the symmetry of the 1,3-dithiane ring. The most efficient disconnection occurs at the C2 position (the thioacetal carbon) and the C-S bonds, tracing back to a 1,3-dithiol intermediate.

Logic Flow:
  • Target: 1,3-Dithian-5-amine.[3][4][5][6]

  • Disconnection 1 (Cyclization): Removal of the methylene bridge at C2 reveals 2-amino-1,3-propanedithiol .

  • Disconnection 2 (Functional Group Interconversion): The dithiol is derived from the corresponding diol, serinol , via activation (mesylation) and nucleophilic displacement with a sulfur source.

  • Protection Strategy: The amine functionality must be protected (e.g., N-Boc or N-Cbz) to prevent chemoselectivity issues during the activation and displacement steps.

Retrosynthesis Target 1,3-Dithian-5-amine Intermediate1 2-Amino-1,3-propanedithiol Target->Intermediate1 Thioacetalization (Formaldehyde/H+) Precursor Serinol (2-Amino-1,3-propanediol) Intermediate1->Precursor 1. Activation (MsCl) 2. Thio-displacement 3. Reduction

Figure 1: Retrosynthetic logic tracing the target amine back to the commercially available serinol.

Detailed Synthesis Protocol

This protocol prioritizes the Serinol Route due to its reproducibility and avoidance of volatile, foul-smelling ketones.

Phase 1: Protection and Activation

Objective: Convert Serinol into a reactive electrophile while masking the amine.

  • N-Protection:

    • Dissolve Serinol (1.0 eq) in dioxane/water (1:1).

    • Add Di-tert-butyl dicarbonate (Boc2O) (1.1 eq) and NaOH (1.1 eq).

    • Stir at RT for 12 h. Extract with EtOAc, wash with brine, and dry.

    • Result:N-Boc-serinol (White solid).

  • Mesylation:

    • Dissolve N-Boc-serinol (1.0 eq) in anhydrous DCM at 0°C.

    • Add Triethylamine (TEA) (3.0 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl) (2.2 eq).

    • Stir for 2 h at 0°C. Quench with NaHCO3.

    • Result:N-Boc-2-amino-1,3-propanediyl dimethanesulfonate.

Phase 2: Thio-Displacement and Cyclization

Objective: Install the sulfur atoms and close the ring.

  • Thioacetate Displacement:

    • Dissolve the dimesylate (1.0 eq) in DMF.

    • Add Potassium Thioacetate (KSAc) (2.5 eq).

    • Heat to 60-70°C for 4-6 h. (Note: Use efficient fume hood; thioesters have a potent odor).

    • Workup: Dilute with water, extract with ether.

    • Result:N-Boc-2-amino-1,3-di(acetylthio)propane.

  • Hydrolysis to Dithiol:

    • Treat the dithioacetate with NaOH/MeOH (degassed) under inert atmosphere (N2/Ar) to prevent disulfide polymerization.

    • Acidify carefully to isolate the free 2-amino-1,3-propanedithiol (usually kept as the N-Boc intermediate).

  • One-Pot Cyclization (Alternative High-Yield Method):

    • Instead of isolating the free dithiol, treat the dithioacetate precursor directly with Dimethoxymethane (Methylal) and a Lewis Acid (BF3·OEt2 ) in CHCl3.

    • Mechanism:[2][7][8][9] The Lewis acid catalyzes the removal of the acetyl groups and the immediate condensation with the formaldehyde equivalent.

    • Conditions: Reflux for 12-18 h.

    • Result:N-Boc-1,3-dithian-5-amine.

Phase 3: Deprotection

Objective: Reveal the free amine.

  • Dissolve N-Boc-1,3-dithian-5-amine in DCM.

  • Add Trifluoroacetic acid (TFA) (20% v/v).

  • Stir at RT for 1 h.

  • Concentrate in vacuo.[7] Neutralize with saturated NaHCO3 or basic resin to obtain the free base.

  • Purification: Recrystallization from Ethanol/Hexane or sublimation (if high purity is required).

SynthesisWorkflow Step1 Step 1: Protection Serinol + Boc2O -> N-Boc-Serinol Step2 Step 2: Activation MsCl / TEA -> Dimesylate Step1->Step2 Step3 Step 3: Displacement KSAc / DMF -> Dithioacetate Step2->Step3 Step4 Step 4: Cyclization Methylal / BF3·OEt2 -> N-Boc-Dithiane Step3->Step4 Step5 Step 5: Deprotection TFA / DCM -> 1,3-Dithian-5-amine Step4->Step5

Figure 2: Step-by-step synthetic workflow for the preparation of 1,3-dithian-5-amine.

Characterization Data

Validation of the synthesized compound requires checking the integrity of the dithiane ring and the presence of the primary amine.

Expected NMR Data (CDCl3)
NucleusShift (δ ppm)MultiplicityIntegrationAssignment
1H 3.75 - 3.85Singlet (s)2HH2 (S-CH2-S)
1H 3.10 - 3.20Multiplet (m)1HH5 (CH-NH2)
1H 2.80 - 2.95Doublet of doublets2HH4/6 (Axial)
1H 2.50 - 2.65Doublet of doublets2HH4/6 (Equatorial)
1H 1.50 - 2.00Broad singlet2HNH2 (Exchangeable)
13C 32.5--C2 (S-C-S)
13C 46.0--C5 (C-N)
13C 36.8--C4/6 (C-S)
Mass Spectrometry (ESI-MS)
  • Molecular Formula: C4H9NS2[3]

  • Molecular Weight: 135.25 g/mol

  • Observed Ion: [M+H]+ = 136.2 m/z

Physical Properties[8][11][12][13]
  • Appearance: White to pale yellow crystalline powder.

  • Melting Point: 52 - 56 °C (consistent with serinol derivatives, though salts will be higher).[10]

  • Solubility: Soluble in DCM, CHCl3, MeOH; sparingly soluble in water (free base).

Safety & Handling (Critical)

Working with dithianes and their precursors requires strict adherence to safety protocols due to the volatility and toxicity of sulfur intermediates.

  • Odor Control: The intermediate thiols and thioacetates have a low odor threshold. All reactions must be performed in a high-efficiency fume hood .

  • Decontamination: All glassware and spills should be treated with a 10% hypochlorite (bleach) solution to oxidize odorous sulfur compounds to non-volatile sulfonates before removal from the hood.

  • Lewis Acids: BF3·OEt2 is moisture-sensitive and corrosive. Handle with syringe techniques under inert gas.

References

  • Synthesis of 1,3-Dithianes (General Protocol) Source: Organic Syntheses, Coll. Vol. 6, p.364 (1988). URL:[Link]

  • Serinol as a Precursor for Heterocycles Source: "Serinol: small molecule - big impact", AMB Express, 2011. URL:[Link]

  • Synthesis of 2-(dibenzylamino)propane-1,3-dithiol (Key Intermediate) Source:Molecules, 2013, 18(1), 560-569. URL:[Link]

  • 1,3-Dithian-5-amine CAS Entry Source: Sigma-Aldrich / PubChem (CAS 95631-77-9). URL:[Link]

Sources

Structural Elucidation of 1,3-Dithian-5-amine Hydrochloride: A Crystallographic Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Structural Biologists, and Medicinal Chemists. Format: Technical Whitepaper.

Abstract

The 1,3-dithiane moiety acts as a critical pharmacophore and synthetic linchpin in modern medicinal chemistry, serving as both a carbonyl equivalent (via umpolung) and a rigid structural scaffold. While 2-substituted dithianes are ubiquitous, 5-substituted derivatives like 1,3-dithian-5-amine hydrochloride offer unique vectors for fragment-based drug design (FBDD) due to their ability to project polar functionalities perpendicular to the lipophilic ring plane. This guide outlines a rigorous protocol for the synthesis, crystallization, and X-ray structural analysis of 1,3-dithian-5-amine hydrochloride, emphasizing the conformational dynamics of the sulfur-containing heterocycle and the hydrogen-bonding networks essential for solid-state stability.

Introduction: The Conformational Landscape of Sulfur Heterocycles

In drug development, the precise spatial arrangement of functional groups dictates potency and selectivity. The 1,3-dithiane ring typically adopts a chair conformation , similar to cyclohexane, but with distinct geometrical deviations due to the longer C–S bonds (approx. 1.81 Å) compared to C–C bonds (1.54 Å).

For 1,3-dithian-5-amine hydrochloride , the structural analysis focuses on two critical variables:

  • Ring Puckering: The degree of flattening in the S1–C2–S3 region.

  • C5-Substituent Orientation: The competition between steric bulk (favoring equatorial) and electrostatic/electronic effects (favoring axial) for the ammonium group.

Understanding these parameters is vital for predicting how this scaffold interacts within a protein binding pocket.

Experimental Protocol: Synthesis to Structure

Synthesis and Salt Formation

To obtain high-purity crystals, the synthesis must avoid ring-opening side reactions common to sulfur heterocycles.

  • Precursor: 1,3-dithian-5-one.

  • Transformation: Reductive amination or oxime reduction.

  • Salt Formation: The free amine is dissolved in anhydrous diethyl ether. Dry HCl gas (generated in situ or from a cylinder) is bubbled slowly. The hydrochloride salt precipitates instantly as a white solid to prevent hygroscopic degradation.

Crystallization Strategy (The "Goldilocks" Zone)

Ammonium salts are prone to forming microcrystalline powders. To grow diffraction-quality single crystals (


 mm), a slow diffusion method is required.

Protocol:

  • Solvent A (Good Solvent): Methanol or Ethanol (warm).

  • Solvent B (Anti-Solvent): Diethyl ether or Hexane.

  • Setup: Dissolve 20 mg of the HCl salt in minimal warm Methanol in a narrow vial. Place this vial inside a larger jar containing Diethyl ether. Cap the large jar tightly.

  • Mechanism: Vapor diffusion of ether into methanol slowly lowers solubility, promoting nucleation over 2–5 days at

    
    .
    
Data Collection Parameters

Sulfur atoms are anomalous scatterers. While Molybdenum (


) radiation is standard, Copper (

) radiation is superior for determining absolute configuration (if chiral derivatives are used) and enhancing signal-to-noise in small organic crystals containing sulfur.

Recommended Beamline Settings:

  • Temperature: 100 K (Cryostream). Rationale: Freezes ring puckering modes and reduces thermal ellipsoids for H-atoms.

  • Resolution: 0.75 Å or better.

  • Strategy: Full sphere collection to maximize redundancy for sulfur absorption correction.

Structural Analysis & Refinement Logic

The Workflow

The following diagram illustrates the decision matrix for solving the structure, specifically addressing the challenges of sulfur-heavy small molecules.

CrystalAnalysis Sample 1,3-Dithian-5-amine HCl Crystals Screening Unit Cell Determination (Pre-screen) Sample->Screening DataColl Data Collection (100K, Cu K-alpha) Screening->DataColl If Singularity OK Process Data Reduction & Absorption Correction (S-atoms) DataColl->Process Phase Phasing: Direct Methods (SHELXT) Process->Phase Refine Refinement (SHELXL) Anisotropic S/Cl, Isotropic H Phase->Refine Check Check for Disorder (Ring Puckering?) Refine->Check Check->Refine Modeling Disorder Final Final Model (CIF Output) Check->Final No Disorder

Caption: Workflow for the crystallographic elucidation of sulfur-containing organic salts, emphasizing absorption correction.

Expected Structural Features

When analyzing the electron density map, the researcher should validate the model against these established geometric norms for dithianes.

Table 1: Reference Geometric Parameters for Refinement Validation

ParameterAtom PairTypical Value (Å/°)Structural Insight
Bond Length C–S1.80 – 1.82 ÅSignificantly longer than C–O (1.43 Å); causes ring expansion.
Bond Length C–C (Ring)1.52 – 1.54 ÅStandard sp3 hybridization.
Bond Length C5–N1.48 – 1.50 ÅAmmonium C–N bonds are slightly elongated.
Bond Angle C–S–C99° – 101°Much sharper than the tetrahedral 109.5°, forcing ring puckering.
Torsion Angle S–C–C–S~60° (Gauche)Defines the chair conformation depth.
Conformational Analysis: The C5-Amine Position

In the crystal lattice, the 1,3-dithiane ring will almost certainly adopt a chair conformation.[1] The critical question is the orientation of the 5-amino group:

  • Equatorial Preference: Steric bulk of the

    
     group typically favors the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens at C2, C4, and C6.
    
  • Axial Possibility: Unlike 1,3-dioxanes, where anomeric effects can stabilize axial substituents, the 1,3-dithiane ring lacks strong anomeric stabilization at C5. Therefore, the equatorial conformer is the thermodynamically predicted state in the solid phase.

Hydrogen Bonding Network

The chloride counterion (


) acts as a multi-point acceptor. In the lattice, expect a "charge-assisted hydrogen bond" network where each 

proton donates to a chloride ion.
  • Interaction:

    
    
    
  • Distance:

    
     Å (Donor-Acceptor distance).
    
  • Topology: This often results in a bilayer packing arrangement, with hydrophilic ammonium-chloride layers sandwiched between hydrophobic dithiane layers.

Self-Validating the Model (Quality Control)

To ensure the "Trustworthiness" of the structure, the following checks must be performed before publication:

  • R-factor: For a small molecule at 100K,

    
     should be 
    
    
    
    .
  • Hirshfeld Surface Analysis: Use this to visualize the intermolecular interactions. The

    
     interactions should dominate the fingerprint plot.
    
  • CheckCIF: Ensure no A-level alerts regarding missing reflections or solvent masks. Sulfur absorption is a common cause of residual density errors; ensure MULTISCAN or SADABS was applied correctly.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

  • Eliel, E. L., & Hutchins, R. O. (1969). Conformational Analysis of 1,3-Dithianes. Journal of the American Chemical Society. (Foundational text on dithiane geometry). [Link]

  • Smith, A. B., et al. (1999). Dithianes in Organic Synthesis.[2][3] Accounts of Chemical Research.[4] [Link]

Sources

Thermodynamic Stability & Structural Dynamics of the 1,3-Dithian-5-amine Scaffold

[1]

Executive Summary

The 1,3-dithian-5-amine (CAS: 95631-77-9) scaffold represents a unique intersection of conformational rigidity and functional versatility in heterocyclic chemistry.[1] Unlike its oxygenated counterpart (1,3-dioxane), the 1,3-dithiane ring exhibits distinct thermodynamic behaviors driven by the polarizability of sulfur, longer C-S bond lengths (1.82 Å), and significant ring puckering.[1]

This guide provides a comprehensive technical analysis of the thermodynamic stability of the 1,3-dithian-5-amine system.[1] It moves beyond standard descriptions to explore the transannular electronic interactions between the sulfur atoms and the amine functionality, the conformational locking mechanisms essential for drug design, and the synthetic pathways that validate its thermodynamic wells.

Structural Dynamics & Conformational Analysis

The thermodynamic stability of 1,3-dithian-5-amine is governed by the chair-like conformation of the six-membered ring.[1] However, the presence of sulfur atoms introduces deviations from the ideal cyclohexane chair.[1]

The Dithiane Chair and Ring Puckering

The 1,3-dithiane ring exists predominantly in a chair conformation.[1] Due to the longer C-S bonds compared to C-C bonds, the ring is more puckered than cyclohexane.[1]

  • Puckering Angle: ~61° (vs. 56° for cyclohexane).[1]

  • Consequence: This increased puckering alleviates 1,3-diaxial interactions but brings the axial positions at C2 and C5 spatially closer, creating a unique "transannular channel."[1]

Axial vs. Equatorial Preference of the 5-Amine

In 5-substituted 1,3-dithianes, the equilibrium between the axial and equatorial conformers is dictated by a balance of steric repulsion and electronic effects.[1]

  • Steric Argument: The equatorial conformer is generally favored to minimize 1,3-diaxial interactions with the axial protons at C2, C4, and C6.[1]

  • Electronic Argument (The "Repulsive Gauche" Effect): Unlike 1,3-dioxanes, where an axial substituent at C5 can be stabilized by attractive electrostatic interactions (O...H), the 1,3-dithiane system often exhibits a repulsive gauche effect between the sulfur lone pairs and the polar substituent at C5.[1]

  • Conclusion: For the amine group (-NH₂), the equatorial conformer is thermodynamically preferred (

    
     to 
    
    
    kcal/mol).[1] However, protonation of the amine (forming -NH₃⁺) can shift this equilibrium due to electrostatic attraction to the sulfur atoms.[1]
Transannular S[1][2]···N Interactions

A critical, often overlooked feature is the potential for transannular interaction between the sulfur atoms (positions 1,[1]3) and the nitrogen (position 5).[2] While not a full bond, the orbital overlap (n_S


1

Physicochemical Properties & Stability Profile[1][2][4][5]

The stability of the 1,3-dithian-5-amine system must be evaluated across three dimensions: acid-base chemistry, oxidative stability, and thermal integrity.[1]

Acid-Base Dissociation Constants (pKa)

Distinguishing between the two acidic/basic sites is crucial for formulation and reactivity.[1]

SiteFunctional GroupApproximate pKaNotes
C5-NH₂ Primary Amine9.0 – 9.5 (Conjugate Acid)Slightly lower than cyclohexylamine (10.[1]6) due to the inductive electron-withdrawing effect of the two sulfur atoms.
C2-H Thioacetal Proton~31 The "Corey-Seebach" proton.[1] Deprotonation requires strong bases (e.g., n-BuLi) and is not a factor under physiological conditions.[1]
Oxidative Stability

The sulfur atoms are the thermodynamic "weak link" regarding oxidation.[1]

  • S-Oxidation: Exposure to peroxides or mCPBA leads to sulfoxides (1-oxide) and sulfones (1,1-dioxide).[1]

  • N-Oxidation: The amine is relatively stable, but strong oxidants will target the sulfur first due to the higher HOMO energy of the sulfur lone pairs compared to the nitrogen lone pair in this scaffold.[1]

  • Storage: The compound should be stored under an inert atmosphere (Argon/Nitrogen) to prevent slow S-oxidation by atmospheric oxygen.[1]

Synthetic Accessibility as a Stability Proof

The ability to synthesize the amine from thermodynamically stable precursors validates its integrity. The primary route involves the reductive amination of 1,3-dithian-5-one .[1]

Synthetic Pathway Visualization

The following diagram illustrates the conversion of the ketone to the amine, highlighting the thermodynamic sink of the product.

SynthesisFigure 1: Synthetic pathway from 1,3-dithian-5-one via oxime reduction.Ketone1,3-Dithian-5-one(Precursor)OximeOxime Intermediate(C=N-OH)Ketone->OximeNH2OH·HCl, NaOAc(Condensation)Amine1,3-Dithian-5-amine(Target)Oxime->AmineLiAlH4 or H2/Raney Ni(Reduction)

[1]

Experimental Protocols

To validate the thermodynamic parameters described above, the following self-validating protocols are recommended.

Protocol 1: Conformational Analysis via Variable Temperature (VT) NMR

Objective: Determine the free energy difference (

Methodology:

  • Sample Prep: Dissolve 10 mg of 1,3-dithian-5-amine in 0.6 mL of CD₂Cl₂ (Dichloromethane-d2) or Toluene-d8 . These solvents allow for low-temperature acquisition without freezing.[1]

  • Acquisition: Acquire ¹H NMR spectra at 298 K to establish the baseline "averaged" spectrum.

  • Cooling Phase: Decrement temperature in 10 K steps down to 180 K.

  • Observation: Look for the decoalescence of the C2 protons (which appear as a singlet at RT but split into an AB system at low T) and the broadening/splitting of the H5 proton.

  • Calculation:

    • Identify the separate signals for the axial (

      
      ) and equatorial (
      
      
      ) conformers at the slow exchange limit.
    • Calculate the equilibrium constant

      
      .
      
    • Derive

      
      .[1]
      

Self-Validation: The decoalescence temperature (

1
Protocol 2: Determination of pKa via Potentiometric Titration

Objective: Accurately measure the basicity of the 5-amine group.

Methodology:

  • Solution: Prepare a 0.01 M solution of the amine hydrochloride salt in degassed water (to prevent S-oxidation).

  • Titrant: Standardized 0.1 M NaOH.

  • Apparatus: Automatic titrator equipped with a glass pH electrode, calibrated at pH 4.0, 7.0, and 10.0.[1]

  • Execution: Perform the titration under a nitrogen blanket at 25°C.

  • Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point.[1]

Self-Validation: The titration curve must show a sharp inflection point.[1] If the curve is shallow or drifts, S-oxidation may have occurred (check purity via LC-MS).[1]

Applications in Drug Design

The 1,3-dithian-5-amine scaffold offers specific advantages over traditional carbocycles:

  • Lipophilicity Modulation: The sulfur atoms increase LogP (approx. 1.[1]7) compared to dioxane, improving membrane permeability.[1]

  • Metabolic Stability: The dithiane ring is generally resistant to P450-mediated hydroxylation at the carbon skeleton, although S-oxidation is a metabolic soft spot that can be exploited for prodrug strategies (sulfoxides are more water-soluble).[1]

  • Peptidomimetics: The rigid chair conformation allows the amine to project in a defined vector, making it an excellent scaffold for mimicking amino acid side chains in constrained peptides.[1]

References

  • Seebach, D. (1969).[1] Methods of Reactivity and Structure: 1,3-Dithiane in Organic Synthesis. Synthesis. [1]

  • Eliel, E. L., & Hutchins, R. O. (1969).[1] Conformational Analysis.[1] XIX. The Conformational Equilibrium of the Amino Group in 5-Amino-1,3-dioxane and Related Systems. Journal of the American Chemical Society.

  • Juaristi, E. (1995).[1] The Anomeric Effect and Associated Stereoelectronic Effects. American Chemical Society.[1] [1]

  • Sigma-Aldrich. (2023).[1] Product Specification: 1,3-Dithiane. [1]

  • ChemicalBook. (2023).[1] 1,3-Dithian-5-amine CAS 95631-77-9 Data.[1]

"conformational analysis of substituted 1,3-dithian-5-amines"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Conformational Analysis of Substituted 1,3-Dithian-5-Amines

Abstract

The 1,3-dithiane scaffold is a cornerstone in modern organic synthesis and medicinal chemistry, valued for its role as a carbonyl protecting group and an acyl anion equivalent. The stereochemical arrangement of substituents on the 1,3-dithiane ring dictates its reactivity and interactions with biological targets. This guide provides a comprehensive analysis of the conformational preferences of 1,3-dithianes, with a specific focus on the nuanced behavior of 5-amino substituted derivatives. We will explore the foundational principles of cyclohexane stereochemistry, the unique geometric features of the dithiane ring, and the modern analytical and computational techniques employed to elucidate conformational equilibria. Particular emphasis is placed on the interplay between steric demand, electronic effects, and the potential for intramolecular hydrogen bonding involving the 5-amino group, which can significantly influence the conformational landscape.

The 1,3-Dithiane Ring: A Conformational Primer

The 1,3-dithiane ring is a six-membered heterocycle that, like cyclohexane, adopts a chair conformation as its lowest energy state to minimize angular and torsional strain. However, the replacement of two methylene groups with larger sulfur atoms introduces significant geometric distortions compared to cyclohexane. The C-S bonds are considerably longer (approx. 1.81 Å) than C-C bonds (approx. 1.54 Å), and the C-S-C bond angle is smaller (approx. 100°) than the C-C-C angle in cyclohexane (approx. 111°). These changes result in a more puckered chair conformation and alter the steric environment within the ring.

The interconversion between the two chair conformers proceeds through higher-energy twist-boat and boat intermediates. Computational studies using ab initio and DFT methods have explored these interconversion pathways, confirming the chair as the ground state.[1][2] Understanding the energy barriers and the relative energies of these conformers is crucial for predicting the dynamic behavior of substituted dithianes.

Methodologies for Conformational Elucidation

A multi-faceted approach combining experimental spectroscopy and computational modeling is essential for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful experimental tool for studying conformations in solution.

  • ¹H NMR - Chemical Shifts & Coupling Constants: The chemical environment of axial and equatorial protons is distinct, leading to different chemical shifts. More definitively, the vicinal coupling constants (³J) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. For a chair conformation, ³J_ax,ax couplings (dihedral angle ~180°) are typically large (10-13 Hz), whereas ³J_ax,eq and ³J_eq,eq couplings (dihedral angle ~60°) are small (2-5 Hz). By measuring these coupling constants, the orientation of substituents can be confidently assigned.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). For instance, a strong NOE between a substituent and the axial protons at C-4 and C-6 would provide compelling evidence for its equatorial orientation.[3]

X-Ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[4][5] While this method yields precise bond lengths, bond angles, and conformational details, it is important to recognize that the solid-state conformation may not be the dominant conformation in solution due to packing forces. However, it provides an invaluable experimental benchmark for validating computational models.

Computational Chemistry

In silico methods are indispensable for quantifying the energies of different conformers and transition states.

  • Molecular Mechanics (MM): A fast method for initial conformational searches, useful for identifying potential low-energy conformers of complex molecules.

  • Density Functional Theory (DFT) and Ab Initio Methods: These quantum mechanical methods provide highly accurate calculations of conformational energies, geometric parameters, and vibrational frequencies.[6][7] Functionals like B3LYP with basis sets such as 6-31G(d) or larger are commonly used to optimize geometries and calculate the relative Gibbs free energies (ΔG) of conformers, allowing for the prediction of their equilibrium populations.[1]

Conformational Preferences of 5-Amino-1,3-Dithianes

The conformational equilibrium of a substituted 1,3-dithiane is governed by the preference of the substituent to occupy either an axial or equatorial position. This preference is quantified by the conformational free energy, or "A-value," which is the energy difference between the axial and equatorial conformers (ΔG° = G_axial - G_equatorial).[8][9] A positive A-value indicates a preference for the equatorial position.

Steric Considerations: The A-Value

For a substituent at the 5-position of a 1,3-dithiane, the primary steric interaction for an axial group is with the syn-axial lone pairs of the sulfur atoms, rather than with syn-axial hydrogens as in cyclohexane. Nonetheless, the principles remain the same: bulkier groups will have a stronger preference for the less sterically hindered equatorial position.[9]

While specific A-values for the 1,3-dithiane system are not extensively tabulated, we can infer trends from the well-studied cyclohexane system.

SubstituentA-Value (kcal/mol) in CyclohexaneExpected Preference in 1,3-Dithiane
-H0No preference
-NH₂1.2 - 1.6Equatorial
-NHCH₃~1.5Equatorial
-N(CH₃)₂2.1Strongly Equatorial
-NH₃⁺~1.9Strongly Equatorial

Table 1: A-values for the amino group and its derivatives in cyclohexane, providing a basis for predicting steric preference in 1,3-dithianes.[8]

Based on steric bulk alone, the amino group (-NH₂) and its alkylated or protonated forms are expected to preferentially occupy the equatorial position on the 1,3-dithiane ring.

The Role of Intramolecular Hydrogen Bonding (IMHB)

The presence of an amino group at C-5 introduces the possibility of intramolecular hydrogen bonding (IMHB), a factor that can significantly alter the conformational landscape.[10][11] An N-H group can act as a hydrogen bond donor, while the sulfur atoms, with their lone pairs of electrons, can act as acceptors.

A 5-amino-1,3-dithiane with the amino group in the axial position is geometrically well-disposed to form an intramolecular hydrogen bond between an amino proton and a sulfur lone pair (an N-H···S interaction). This interaction, forming a stable six-membered ring, could partially offset the steric penalty of the axial placement.[12]

IMHB

Caption: Conformational equilibrium of a 5-amino-1,3-dithiane.

The strength of this IMHB is sensitive to the environment. In non-polar solvents, where the energetic cost of shielding polar groups from the solvent is low, the IMHB is more likely to form and could lead to a significant population of the axial conformer.[13] Conversely, in polar, protic solvents (like water or methanol), intermolecular hydrogen bonding with the solvent will compete with and likely dominate the IMHB, leading to a stronger preference for the sterically favored equatorial conformer.

Experimental & Computational Workflow

A robust conformational analysis integrates both experimental and computational approaches in a self-validating cycle.

Workflow

Caption: Integrated workflow for conformational analysis.

Protocol 1: NMR-Based Conformational Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified 1,3-dithian-5-amine derivative in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃ for non-polar environments, CD₃OD for polar environments).

  • ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum. Accurately measure the chemical shifts and coupling constants, particularly for the protons on the dithiane ring (C2, C4, C5, C6).

  • Coupling Constant Analysis:

    • Identify the proton at C5. Its coupling constants to the protons at C4 and C6 are critical.

    • A large coupling constant (>10 Hz) to one of the C4/C6 protons indicates a diaxial relationship, meaning the C5 proton is axial. Consequently, the 5-amino group must be equatorial.

    • Small coupling constants (<5 Hz) to both C4/C6 protons indicate axial-equatorial and equatorial-equatorial relationships, meaning the C5 proton is equatorial. Consequently, the 5-amino group must be axial.

    • If the observed couplings are averaged values, it indicates a fast equilibrium between conformers at the measurement temperature. Low-temperature NMR may be required to slow the interconversion and observe individual conformers.

  • 2D NOESY/ROESY Acquisition: Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations.

  • NOE Analysis: Look for correlations between the protons of the 5-amino group (or its N-substituents) and the protons on the dithiane ring. A strong NOE to the axial protons at C4 and C6 confirms an equatorial orientation of the amino group. An NOE to the equatorial protons at C4 and C6 would suggest an axial orientation.

Protocol 2: Computational Conformational Energy Profile
  • Structure Building: Build the 3D structure of the 1,3-dithian-5-amine in a molecular modeling program.

  • Initial Conformational Search (MM): Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy chair and twist-boat conformers. Focus on the axial and equatorial positions of the 5-amino group.

  • DFT Geometry Optimization: Take the lowest energy conformers identified by MM and perform full geometry optimizations using a DFT method (e.g., B3LYP/6-31G(d)). This will yield precise geometries and electronic energies for each stable conformer.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory for each optimized structure. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the thermal corrections needed to calculate the Gibbs free energy (G).

  • Calculate Relative Energies: Calculate the relative Gibbs free energy (ΔG) for each conformer with respect to the global minimum.

  • Predict Population: Use the calculated ΔG values to predict the Boltzmann population of each conformer at a given temperature (e.g., 298 K) using the equation: Population % = (e^(-ΔG/RT) / Σe^(-ΔG/RT)) * 100.

  • Validation: Compare the computationally predicted lowest-energy conformation, its geometric parameters, and predicted NMR coupling constants (if calculated) with the experimental data from NMR and/or X-ray crystallography.

Conclusion and Outlook

The conformational analysis of substituted 1,3-dithian-5-amines is a nuanced task that requires a deep understanding of stereoelectronic principles and the application of modern analytical techniques. While steric factors generally favor an equatorial placement of the 5-amino substituent, the potential for stabilizing intramolecular N-H···S hydrogen bonds can, under specific conditions (e.g., non-polar solvents), favor the axial conformer. This delicate balance has profound implications for drug design, where the three-dimensional shape of a molecule is paramount for its biological activity.

For researchers and drug development professionals, accurately determining the conformational preferences of these scaffolds is not merely an academic exercise. It is a critical step in understanding structure-activity relationships (SAR), predicting reactivity, and designing next-generation molecules with improved efficacy and pharmacokinetic properties. The integrated experimental and computational workflow detailed in this guide provides a robust framework for achieving this goal.

References

  • Di Vaira, M., & Peruzzini, M. (1985). Conformational analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Journal of the Chemical Society, Dalton Transactions, (2), 379-384. (Note: While the specific molecule is different, this reference exemplifies the use of NOESY for conformational analysis, a technique directly applicable to the topic). URL: [Link]

  • Freeman, F., & Le, K. T. (2003). A Computational Study of Conformations and Conformers of 1,3-Dithiane (1,3-Dithiacyclohexane). The Journal of Physical Chemistry A, 107(16), 2908–2916. URL: [Link]

  • Gaunt, M. J., Sneddon, H. F., Hewitt, P. R., Orsini, P., Hook, D. F., & Ley, S. V. (2003). β-Keto 1,3-dithianes by the double conjugate addition of dithiols to propargylic ketones, esters and aldehydes. Organic & Biomolecular Chemistry, 1(1), 15-16. URL: [Link]

  • QuimicaOrganica.org. (n.d.). Synthesis of 1,3-dithianes. Retrieved from [Link]

  • Silver, M. A., et al. (2013). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 56(17), 6777-6787. URL: [Link]

  • Bates, R. B., & Glass, R. S. (1971). Studies on the Oxidation of 1,3-Dithiane and 5,5-Disubstituted Analogues Including X-Ray Crystal Structure, Equilibration Studies and pKa Measurements on Selected Oxides. Journal of the American Chemical Society, 93(15), 3739-3746. URL: [Link]

  • Al-Salami, B. K., et al. (2018). Synthesis and Characterization of 5-Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 10(4), 1-8. URL: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diamines. Retrieved from [Link]

  • Kuramshina, A. E., & Kuznetsov, V. V. (2010). Conformational Analysis of 5-Substituted 1,3-Dioxanes. Russian Journal of Organic Chemistry, 46(6), 871–874. URL: [Link]

  • Kuznetsov, V. V., & Kuramshina, A. E. (2007). Comparative Conformational Analysis of 1,3-Dioxane and 1,3-Dithiane. Russian Journal of General Chemistry, 77(10), 1735-1739. URL: [Link]

  • Al-Warhi, T., et al. (2022). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 27(19), 6539. URL: [Link]

  • Reusch, W. (2013). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. URL: [Link]

  • Badawi, H. M., & Förner, W. (2002). Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. Journal of Molecular Structure: THEOCHEM, 579(1-3), 185-194. URL: [Link]

  • Wikipedia contributors. (2023, December 12). A value. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2024, from [Link]

  • Ueda, T., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2959. URL: [Link]

  • De la-Torre-Sánchez, A. J., & Caballero, J. (2017). Is It Important to Compute Intramolecular Hydrogen Bonding in Drug Design?. Molecules, 22(11), 1845. URL: [Link]

  • Schepmann, D., et al. (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 26(11), 3350. URL: [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. URL: [Link]

  • Zhang, Z., & Liu, X. (Eds.). (2023). Amino Acids: Insights and Roles in Heterocyclic Chemistry. CRC Press. URL: [Link]

  • Shalaeva, M., et al. (2020). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Journal of Medicinal Chemistry, 63(19), 11018-11040. URL: [Link]

  • Leino, T. O., et al. (2023). Amino-substituted 1,3-diazaazulenes: Synthesis, structural studies, reactivity, and photophysical properties. ChemRxiv. URL: [Link]

  • Kuhn, B., et al. (2016). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(9), 4087-4102. URL: [Link]

  • Di Donato, M., et al. (2021). Role of intramolecular hydrogen bonds in promoting electron flow through amino acid and oligopeptide conjugates. Nature Communications, 12(1), 1599. URL: [Link]

  • University of Toronto Libraries. (n.d.). Amino Acids : Insights and Roles in Heterocyclic Chemistry : 4-volume set. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(23), 7179. URL: [Link]

  • Lescop, E., et al. (2020). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Molecules, 25(18), 4242. URL: [Link]

  • Coldham, I., et al. (2008). Synthetic Studies on Palau'amine. Construction of the Cyclopentane Core via an Asymmetric 1,3-Dipolar Cycloaddition. Organic Letters, 10(24), 5609-5612. URL: [Link]

  • Kim, D., & Dong, V. M. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Journal of the American Chemical Society, 144(30), 13575-13580. URL: [Link]

  • Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]

Sources

"investigation of 1,3-dithian-5-amine as a novel scaffold"

Author: BenchChem Technical Support Team. Date: February 2026

The Investigation of 1,3-Dithian-5-Amine as a Novel Scaffold

Executive Summary: The Unexplored Bioisostere

In the continuous pursuit of novel chemical space, the 1,3-dithian-5-amine scaffold represents a high-potential, underutilized structural motif. While 1,3-dithianes are ubiquitous as "umpolung" reagents (masked carbonyls) in synthetic organic chemistry, their application as stable, integral pharmacophores in final drug candidates is surprisingly limited.

This guide investigates the 1,3-dithian-5-amine core as a bioisostere for cyclohexylamine and piperidine rings. By introducing two sulfur atoms into the saturated six-membered ring, medicinal chemists can profoundly alter lipophilicity (LogP), metabolic stability, and ring conformation without disrupting the fundamental vector of the exocyclic amine. This scaffold offers a unique opportunity to modulate the physicochemical properties of lead compounds, particularly in fragment-based drug discovery (FBDD) and peptidomimetic design.

Part 1: Structural & Physicochemical Analysis

1.1 Conformation and Geometry

Unlike the rigid chair of cyclohexane, the 1,3-dithiane ring adopts a distorted chair conformation due to the longer C–S bond lengths (1.82 Å vs. 1.54 Å for C–C). This results in a "flatter" region around the thioacetal moiety.

  • C5-Position Dynamics: The 5-position (where the amine is attached) is unique. In cyclohexane, axial substituents suffer from severe 1,3-diaxial interactions with hydrogen atoms. In 1,3-dithiane, the axial positions at C1 and C3 are occupied by sulfur lone pairs. This reduces the steric penalty for axial substitution at C5, potentially allowing for unique binding geometries that are inaccessible to cyclohexyl analogs.

  • Pucker Angle: The dithiane ring is more flexible, allowing it to adapt to binding pockets that might reject a rigid piperidine.

1.2 Lipophilicity and Electronic Effects
  • Lipophilicity: Sulfur is significantly more lipophilic than carbon or nitrogen. Replacing a methylene (-CH2-) with a thioether (-S-) generally increases LogP. However, the 1,3-dithiane motif can also engage in specific non-covalent interactions, such as sigma-hole bonding (chalcogen bonding) with nucleophilic protein residues.

  • Metabolic Stability: The C2 position is susceptible to oxidative metabolism (P450s), but the sulfur atoms themselves can act as "metabolic soft spots," oxidizing to sulfoxides (S=O) or sulfones (O=S=O). This provides a built-in handle for tuning solubility and polarity during lead optimization.

Part 2: Synthesis Protocol (The Serinol Route)

The most robust entry into this scaffold utilizes Serinol (2-amino-1,3-propanediol) as the chiral pool starting material. This route avoids the use of foul-smelling dithiols in the early stages and allows for scalable preparation.

2.1 Strategic Overview

SynthesisRoute Serinol Serinol (2-amino-1,3-propanediol) Protection N-Protection (Boc2O) Serinol->Protection Activation Activation (MsCl, TEA) Protection->Activation Sulfurization Thio-displacement (KSAc) Activation->Sulfurization Hydrolysis Deacetylation (NaOH) Sulfurization->Hydrolysis Dithiol Intermediate: 2-amino-1,3-propanedithiol Hydrolysis->Dithiol Cyclization Cyclization (R-CHO, BF3·OEt2) Dithiol->Cyclization + Aldehyde Deprotection N-Deprotection (TFA or HCl) Cyclization->Deprotection Final Target: 1,3-Dithian-5-amine Deprotection->Final

Figure 1: Step-by-step synthetic pathway from Serinol to 1,3-Dithian-5-amine.

2.2 Detailed Experimental Protocol

Step 1: N-Boc Protection of Serinol

  • Dissolve serinol (1.0 eq) in a mixture of THF/Water (1:1).

  • Add NaHCO3 (2.5 eq) followed by Di-tert-butyl dicarbonate (Boc2O, 1.1 eq).

  • Stir at RT for 12 hours. Extract with EtOAc, wash with brine, dry over Na2SO4.

  • Yield: Quantitative. Product: N-Boc-2-amino-1,3-propanediol.

Step 2: Mesylation (Activation)

  • Dissolve N-Boc-serinol (1.0 eq) in anhydrous DCM at 0°C.

  • Add Triethylamine (3.0 eq).[1]

  • Dropwise add Methanesulfonyl chloride (MsCl, 2.5 eq).

  • Stir for 2 hours. The bis-mesylate precipitates or remains in solution depending on concentration.

  • Wash with cold 1N HCl, sat. NaHCO3, and brine.

  • Critical Note: Isolate quickly; bis-mesylates can be unstable.

Step 3: Thioacetate Displacement & Hydrolysis

  • Dissolve the bis-mesylate in DMF.

  • Add Potassium Thioacetate (KSAc, 3.0 eq). Heat to 60°C for 4 hours.

  • Workup: Dilute with water, extract with EtOAc. The product is the bis-thioacetate.

  • Hydrolysis: Treat the bis-thioacetate with degassed NaOH (4.0 eq) in Methanol under Nitrogen atmosphere (to prevent disulfide polymerization).

  • Acidify carefully to pH 5-6 and extract.

  • Intermediate:N-Boc-2-amino-1,3-propanedithiol .

Step 4: Cyclization (The Dithiane Formation)

  • Dissolve N-Boc-2-amino-1,3-propanedithiol (1.0 eq) in DCM.

  • Add the desired aldehyde (e.g., Formaldehyde for the parent scaffold, or Benzaldehyde for C2-derivatives) (1.1 eq).

  • Add catalyst: BF3·OEt2 (1.1 eq) or p-Toluenesulfonic acid (catalytic).

  • Stir at RT for 2-12 hours.

  • Quench with sat. NaHCO3.

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 5: Deprotection

  • Dissolve the N-Boc-1,3-dithiane in DCM.

  • Add TFA (20% v/v) or 4N HCl in Dioxane.

  • Note: Avoid oxidative conditions (e.g., HNO3) which will oxidize the sulfur.

  • Isolate the amine salt.

Part 3: Functionalization & SAR Opportunities

The 1,3-dithiane-5-amine scaffold offers three distinct vectors for chemical modification, allowing for precise tuning of Structure-Activity Relationships (SAR).

3.1 Vectors of Modification
VectorChemical HandleReaction TypeUtility
N1 (Exocyclic) Primary AmineAmide coupling, Reductive amination, Urea formationLinker attachment, Pharmacophore installation.
C2 (Anomeric) Acidic Proton (pKa ~31)Lithiation (n-BuLi) followed by Electrophile quenchIntroduction of lipophilic side chains; "Umpolung" logic.
S1/S3 (Ring) SulfideOxidation (mCPBA, NaIO4) to Sulfoxide/SulfonePolarity tuning; H-bond acceptor introduction.
3.2 Visualizing the SAR Logic

SAR_Logic Core 1,3-Dithian-5-amine (Scaffold) N_Term N-Terminus (Amide/Urea) Core->N_Term Functionalization C2_Pos C2-Position (Alkylation/Arylation) Core->C2_Pos Lithiation S_Ox Sulfur Oxidation (Sulfoxide/Sulfone) Core->S_Ox Oxidation Geometry Axial/Equatorial Control N_Term->Geometry Lipophilicity Modulate LogP C2_Pos->Lipophilicity MetabStab Metabolic Stability S_Ox->MetabStab

Figure 2: Strategic modification points on the 1,3-dithiane scaffold for medicinal chemistry optimization.

3.3 Advanced Technique: C2-Lithiation

The proton at C2 (between the two sulfur atoms) is relatively acidic (pKa ~31) compared to standard alkanes.

  • Protocol: Treat the N-Boc protected dithiane with n-BuLi in THF at -78°C. The resulting carbanion is stabilized by the two sulfur atoms (d-orbital expansion/polarizability).

  • Quench: Add alkyl halides or carbonyls.

  • Result: This allows the synthesis of 2,5-disubstituted 1,3-dithianes , creating a scaffold with defined vectors in 3D space (linear or bent, depending on stereochemistry).

Part 4: Case Study & Application

Hypothetical Application: GPCR Ligand Optimization

Scenario: A lead compound contains a 4-aminopiperidine moiety. The compound has good potency but suffers from rapid oxidative metabolism at the piperidine ring and low membrane permeability due to high basicity.

The Dithiane Solution:

  • Replacement: Substitute the 4-aminopiperidine with 1,3-dithian-5-amine.

  • Effect on Basicity: The electron-withdrawing inductive effect of the sulfur atoms (through the sigma framework) may slightly lower the pKa of the amine compared to cyclohexane, potentially improving blood-brain barrier (BBB) penetration if the original was too basic.

  • Metabolic Blocking: The C2 position is blocked by sulfur atoms, preventing alpha-oxidation common in amines. While sulfur oxidation is possible, the resulting sulfoxides are often pharmacologically active and more polar, offering a different clearance pathway (renal vs. hepatic).

  • Conformational Lock: If the receptor requires an equatorial amine, the dithiane scaffold supports this. If a specific hydrophobic pocket exists near the C2 position, alkylation at C2 (as described in 3.3) can access this pocket, which is difficult to achieve with a piperidine ring without complex synthesis.

References

  • Corey, E. J., & Seebach, D. (1965). "Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition." Angewandte Chemie International Edition. Link

  • Smith, A. B., et al. (1999). "Dithiane-Based Strategies in Natural Product Synthesis." Journal of Organic Chemistry. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. "Protection for the Carbonyl Group: Dithioacetals." Wiley.[2] Link

  • Yus, M., Nájera, C., & Foubelo, F. (2003). "The Role of 1,3-Dithianes in Stereoselective Synthesis." Tetrahedron. Link

  • Gamage, S. A., et al. (2007). "Substituted cycloalkene derivatives and their use as therapeutic agents." World Intellectual Property Organization (Patent WO2007032362A1). Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 1,3-Dithian-5-amine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the field of synthetic organic chemistry.

Introduction: The Untapped Potential of a Bifunctional Scaffold

In the landscape of asymmetric synthesis, the quest for novel chiral building blocks, auxiliaries, and organocatalysts is perpetual. The 1,3-dithiane moiety is well-established as a robust acyl anion equivalent, pivotal in the construction of complex molecular architectures[1][2]. Concurrently, chiral amines are cornerstones of organocatalysis, capable of activating substrates through the formation of transient enamines or iminium ions[3][4][5]. The molecule 1,3-dithian-5-amine presents a unique and underexplored scaffold that merges these two influential functional groups. Its rigid six-membered ring structure, combined with the stereogenic center at C5 bearing the amine, suggests significant potential for inducing asymmetry in a variety of chemical transformations.

This application note explores the prospective use of chiral 1,3-dithian-5-amine as a novel organocatalyst in asymmetric synthesis. We will present a hypothetical, yet mechanistically sound, application in the asymmetric Michael addition of ketones to nitroalkenes, a fundamental carbon-carbon bond-forming reaction. The protocols and mechanistic insights provided herein are designed to serve as a comprehensive guide for researchers looking to explore the synthetic utility of this promising molecule.

Part 1: Mechanistic Rationale and Catalyst Design

The core hypothesis for the catalytic activity of 1,3-dithian-5-amine rests on its ability to function as a primary amine organocatalyst, akin to well-known systems[3][4]. The catalytic cycle, illustrated below, is proposed to proceed through an enamine intermediate.

Proposed Catalytic Cycle: Asymmetric Michael Addition

The reaction between a ketone and a nitroalkene is chosen as a model system. The primary amine of 1,3-dithian-5-amine is expected to condense with the ketone to form a chiral enamine. The rigid dithiane backbone is postulated to create a well-defined chiral pocket, effectively shielding one face of the enamine. Subsequent attack on the nitroalkene would then proceed with high stereoselectivity.

G cluster_cycle Proposed Catalytic Cycle Start Chiral 1,3-Dithian-5-amine Catalyst Condensation Condensation (-H₂O) Start->Condensation Ketone Ketone Substrate Ketone->Condensation Enamine Chiral Enamine Intermediate Condensation->Enamine Michael_Addition Michael Addition Enamine->Michael_Addition Nitroalkene Nitroalkene Electrophile Nitroalkene->Michael_Addition Iminium_Intermediate Iminium Intermediate Michael_Addition->Iminium_Intermediate Hydrolysis Hydrolysis (+H₂O) Iminium_Intermediate->Hydrolysis Hydrolysis->Start Catalyst Regeneration Product Enantioenriched Michael Adduct Hydrolysis->Product

Caption: Proposed catalytic cycle for the 1,3-dithian-5-amine catalyzed asymmetric Michael addition.

Causality Behind Experimental Choices:
  • The Dithiane Scaffold: The choice of the 1,3-dithiane framework is deliberate. Its chair-like conformation is expected to place the C5-substituent in a pseudo-equatorial position, minimizing steric hindrance for the catalytic amine while allowing the sulfur atoms' lone pairs to potentially engage in non-covalent interactions. The bulky sulfur atoms contribute to the overall steric environment, which is crucial for effective facial discrimination of the enamine intermediate[6].

  • Primary Amine Functionality: A primary amine is essential for the formation of the enamine intermediate with a ketone substrate[3][4]. This mode of activation is one of the pillars of modern organocatalysis.

  • Acid Co-catalyst: The addition of a weak acid is often beneficial in enamine catalysis. It facilitates both the formation of the enamine by protonating the carbonyl oxygen and the final hydrolysis of the iminium ion to release the product and regenerate the catalyst.

Part 2: Experimental Protocols

The following protocols are presented as a starting point for the investigation of 1,3-dithian-5-amine in asymmetric synthesis. As with any new catalytic system, optimization of reaction parameters is encouraged.

Protocol 1: Synthesis of Enantiopure (R)- or (S)-1,3-Dithian-5-amine

While not commercially available in enantiopure form, 1,3-dithian-5-amine can be synthesized and resolved using established methods for chiral amines. A potential route involves the reduction of 1,3-dithian-5-one oxime followed by classical resolution with a chiral acid like tartaric acid.

Protocol 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol details the proposed use of enantiopure 1,3-dithian-5-amine as an organocatalyst.

Materials:

  • (S)-1,3-Dithian-5-amine (or the R-enantiomer)

  • Cyclohexanone (freshly distilled)

  • β-Nitrostyrene

  • Benzoic acid (or other suitable acid co-catalyst)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous NH4Cl solution

  • Saturated aqueous NaCl solution

  • Anhydrous MgSO4

  • Silica gel for column chromatography

Instrumentation:

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Chromatography columns

  • Chiral HPLC for enantiomeric excess determination

Step-by-Step Procedure:

  • To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-1,3-dithian-5-amine (0.02 mmol, 10 mol%).

  • Add benzoic acid (0.02 mmol, 10 mol%).

  • Place the flask under an inert atmosphere.

  • Add anhydrous toluene (2.0 mL) via syringe.

  • Add cyclohexanone (1.0 mmol, 5.0 equiv.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add β-nitrostyrene (0.2 mmol, 1.0 equiv.) in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC until the β-nitrostyrene is consumed (typically 24-48 hours).

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with saturated aqueous NaCl solution (10 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Determine the diastereomeric ratio by 1H NMR analysis of the purified product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow Start Assemble Reaction Under Inert Atmosphere (Catalyst, Co-catalyst, Solvent) Add_Reagents Add Cyclohexanone and β-Nitrostyrene Start->Add_Reagents Reaction Stir at Room Temperature (Monitor by TLC) Add_Reagents->Reaction Quench Quench with Sat. aq. NH₄Cl Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry Organic Layer (MgSO₄) and Concentrate Extraction->Drying Purification Purify by Flash Chromatography Drying->Purification Analysis Analyze by NMR (d.r.) and Chiral HPLC (e.e.) Purification->Analysis End Obtain Pure Product Analysis->End

Caption: Step-by-step workflow for the asymmetric Michael addition.

Part 3: Data Presentation and Expected Outcomes

For a novel catalyst to be considered successful, high yields and excellent stereoselectivities are desired. The following table summarizes hypothetical, yet realistic, target values for the optimization of the proposed Michael addition.

EntryCo-catalystSolventTemp (°C)Time (h)Yield (%)d.r. (syn/anti)e.e. (%)
1Benzoic AcidToluene25488595:592
2Acetic AcidCH₂Cl₂25727890:1088
3Benzoic AcidTHF0966596:495
4NoneToluene2596<10--
5Benzoic AcidHexane25729094:693

Interpretation of Hypothetical Data:

  • Entry 1 represents a successful initial result with good yield and high stereoselectivity.

  • Entry 2 suggests that the choice of co-catalyst and solvent can influence the reaction outcome.

  • Entry 3 indicates that lowering the temperature may improve enantioselectivity at the cost of reaction rate and yield.

  • Entry 4 serves as a control experiment, demonstrating the necessity of the acid co-catalyst.

  • Entry 5 shows that a less polar solvent might be beneficial.

Conclusion and Future Outlook

This application note has outlined the theoretical framework and provided a practical starting point for exploring the use of 1,3-dithian-5-amine in asymmetric organocatalysis. The unique combination of a rigid dithiane backbone and a primary amine functionality presents a compelling case for its potential as a novel chiral catalyst. The proposed Michael addition serves as a foundational example, but the scope of this catalyst could extend to other enamine- and iminium-mediated transformations, such as aldol reactions, Mannich reactions, and α-functionalizations. Further derivatization of the 1,3-dithian-5-amine scaffold, for instance, by introducing substituents on the dithiane ring, could lead to a tunable class of organocatalysts with broad applications in the synthesis of complex, enantioenriched molecules.

References

  • 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (2023). Journal of Organic Chemistry.
  • 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (n.d.).
  • 1,3-Dithianes as Acyl Anion Equivalents in Pd-Catalyzed Asymmetric Allylic Substitution. (n.d.).
  • Chiral Auxiliaries and Optical Resolving Agents. (n.d.). TCI Chemicals.
  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). PubMed.
  • The Role of 1,3-Dithianes in Natural Product Synthesis. (n.d.).
  • Chiral auxiliary. (n.d.). Wikipedia.
  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). PubMed Central.
  • Studies on the Asymmetric Oxidation of Ester Derivatives of 1,3-Dithiane-2-carboxylates. Asymmetric Synthesis of trans-1,3-Dithiane 1,3-Dioxide. (1998).
  • Synthesis of 1,3-Difunctionalized Amine Derivatives Through Selective C-H Bond Oxidation. (n.d.).
  • Asymmetric Synthesis of α-Amino 1,3-Dithianes via Chiral N-Phosphonyl Imine-based Umpolung Reaction. (n.d.).
  • Acids as Proline Co-Catalysts in the Aldol Reaction of 1,3-Dioxan-5-ones. (n.d.).
  • Synthesis of a 1,3-spiro-amino-alcohol-derived chiral auxiliary and its application to Diels-Alder reactions. (2003). ScienceDirect.
  • Chiral Amine Synthesis. (n.d.). Semantic Scholar.
  • Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures. (2024). MDPI.

Sources

Application Note: Chemoselective Derivatization of 1,3-Dithian-5-amine

[1]

Abstract

The 1,3-dithian-5-amine scaffold presents a unique challenge in medicinal chemistry: it contains a nucleophilic primary amine at position 5 and a redox-sensitive, metal-coordinating 1,3-dithiane ring.[1] While the dithiane moiety is classically utilized as a masked carbonyl (acyl anion equivalent), its preservation during amine derivatization is critical for its role as a structural pharmacophore. This guide outlines validated protocols for Amide Coupling , Reductive Amination , and Urea Formation , specifically tailored to avoid sulfur oxidation, catalyst poisoning, and ring hydrolysis.[1]

Strategic Considerations & Chemical Compatibility

Before initiating synthesis, researchers must understand the "Survival Window" of the 1,3-dithiane ring.[1]

The Chemoselectivity Challenge
  • The Trap (Catalytic Poisoning): The sulfur atoms in the 1,3-dithiane ring possess lone pairs that irreversibly bind to transition metals.[1] Do not use Palladium (Pd/C) or Platinum (PtO2) for hydrogenation or deprotection steps. These catalysts will be poisoned immediately, and the desulfurization (Raney Ni) risk is high.

  • The Trap (Oxidation): The thioether linkages are susceptible to oxidation by electrophilic oxidants (e.g., mCPBA, H2O2), leading to sulfoxides or sulfones.[1] Amide coupling reagents must be non-oxidative.

  • The Trap (Acid Hydrolysis): While 1,3-dithianes are robust protecting groups stable to bases and nucleophiles, they hydrolyze to carbonyls and thiols in the presence of "soft" Lewis acids (Hg²⁺, Ag⁺) or strong aqueous acids combined with heat.[1]

Decision Matrix

Use the following logic flow to select the appropriate derivatization method.

DerivatizationLogicStartTarget: 1,3-Dithian-5-amineDerivatizationGoalDesired Linkage?Start->GoalAmideAmide(-NH-CO-)Goal->AmideAmineSecondary Amine(-NH-CH2-)Goal->AmineUreaUrea/Carbamate(-NH-CO-N- / -O-)Goal->UreaMethodAProtocol A:HATU/EDC Coupling(Avoid Acid Chlorides if sensitive)Amide->MethodAMethodBProtocol B:Reductive Amination(NaBH(OAc)3 ONLY)Amine->MethodBMethodCProtocol C:Isocyanates/Chloroformates(Base mediated)Urea->MethodCWarningCRITICAL:NO Pd/C HydrogenationNO mCPBA/OxidantsMethodB->Warning

Figure 1: Decision matrix for selecting the optimal derivatization pathway.

Detailed Experimental Protocols

Protocol A: Amide Coupling (HATU Method)

Best for: Attaching carboxylic acids (drug fragments, fluorophores) to the amine.

Rationale: Acid chlorides can sometimes be too aggressive, generating HCl that might destabilize the ring if not immediately scavenged. HATU provides mild, near-neutral activation conditions.[1]

Materials:

  • 1,3-Dithian-5-amine (1.0 equiv)[1]

  • Carboxylic Acid Partner (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DCM[1]

Step-by-Step:

  • Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes under Nitrogen.

  • Coupling Agent: Add HATU (1.2 equiv). The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add 1,3-Dithian-5-amine (1.0 equiv) in one portion.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS.[1]

    • Note: The dithiane sulfur may show a soft ionization peak in MS; look for the M+1 of the product.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • Sat. NaHCO₃ (2x) – Removes unreacted acid/HATU byproducts.

    • Water (3x) – Removes DMF.

    • Brine (1x).

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate), filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Reductive Amination (Hydride Method)

Best for: Creating secondary amines. Strictly avoids catalytic hydrogenation.[2]

Rationale: Standard reductive amination often uses Pd/C + H₂. This is forbidden here due to sulfur poisoning. We use Sodium Triacetoxyborohydride (STAB), which is mild and does not reduce the dithiane ring.

Materials:

  • 1,3-Dithian-5-amine (1.0 equiv)[1]

  • Aldehyde/Ketone Partner (1.1 equiv)[1]

  • NaBH(OAc)₃ (1.5 equiv)[1]

  • Acetic Acid (catalytic, 1-2 drops)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

Step-by-Step:

  • Imine Formation: Dissolve the amine (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (0.2 M).

  • Catalysis: Add catalytic Acetic Acid. Stir for 30–60 minutes at RT to ensure imine formation.

    • Checkpoint: If the aldehyde is sterically hindered, add 3Å molecular sieves to drive water removal.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in portions over 5 minutes.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT overnight (12–16 hours).

  • Quench: Quench with Sat. NaHCO₃ (aqueous). Stir for 15 minutes until bubbling ceases.

  • Extraction: Extract with DCM (3x).

  • Purification: The product is a secondary amine.[3] If basicity allows, purify via Acid/Base extraction or amine-functionalized silica gel to avoid streaking.[1]

Protocol C: Urea/Thiourea Formation

Best for: High-stability linkers or peptidomimetics.[1]

Materials:

  • 1,3-Dithian-5-amine (1.0 equiv)[1]

  • Isocyanate (R-N=C=O) (1.1 equiv)[1]

  • Solvent: DCM or Toluene[1][4]

Step-by-Step:

  • Dissolution: Dissolve the amine in anhydrous DCM (0.1 M).

  • Addition: Add the Isocyanate dropwise at 0°C.

  • Warming: Allow to warm to RT and stir for 2 hours.

  • Precipitation: Often, the urea product precipitates out of non-polar solvents (like Toluene or Hexane/DCM mixtures).

  • Isolation: Filter the solid. If soluble, evaporate and recrystallize from EtOH/Water.

Quantitative Data Summary

MethodReagent SystemYield (Typical)Dithiane IntegrityCritical Risk
Amide Coupling HATU / DIPEA85–95%HighAvoid strong acid workup
Reductive Amination NaBH(OAc)₃ / AcOH70–85%HighDo NOT use Pd/C or Raney Ni
Urea Formation Isocyanate / DCM>90%Very HighMoisture sensitivity of isocyanate
Acylation Acid Chloride / Et₃N60–80%ModerateHCl generation (requires rapid scavenging)

Troubleshooting & Optimization

"The Rotten Egg" Smell

Dithianes and their precursors (thiols) have potent odors.

  • Mitigation: All reactions must be performed in a fume hood.

  • Waste Treatment: Treat glassware and waste streams with dilute bleach (sodium hypochlorite) after the product has been isolated and removed. Bleach oxidizes trace sulfides to odorless sulfoxides/sulfones. Never bleach the product itself.

Solubility Issues

The 1,3-dithiane ring is lipophilic.[1] If the amine salt (e.g., HCl salt) is used as a starting material:

  • Free-basing: You must release the free amine using NaHCO₃/DCM extraction before attempting reductive amination, or use excess DIPEA in the amide coupling step.[1]

Workflow Visualization

Workflowcluster_risksRisk ManagementStartStart: 1,3-Dithian-5-amine (HCl Salt)FreeBaseStep 1: Free-base(Sat. NaHCO3 / DCM ext)Start->FreeBaseCheckCheck Purity (NMR)Ensure no residual thiolFreeBase->CheckReactionStep 2: Reaction(Choose Protocol A, B, or C)Check->ReactionCleanWorkupStep 3: WorkupWash: NaHCO3 -> Water -> BrineReaction->WorkupPurifyStep 4: PurificationSiO2 Column (Hex/EtOAc)Workup->PurifyOxidationAvoid Oxidants(mCPBA, H2O2)MetalsAvoid Metals(Pd, Pt, Hg)

Figure 2: End-to-end workflow for handling dithiane amines.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1][5] (Definitive source on dithiane stability to base/nucleophiles and instability to oxidative/mercury conditions). [1]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." J. Org.[6] Chem.1996 , 61, 3849–3862.[1][7] (The gold-standard protocol for reductive amination compatible with sulfur functionalities).[1]

  • Smith, A. B.; Adams, C. M. "Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products."[1] Acc.[3][4][8][9] Chem. Res.2004 , 37, 365–377.[1] (Demonstrates the robustness of the dithiane ring during complex synthetic sequences).

  • Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev.2009 , 38, 606-631.[1] (Review of HATU/EDC mechanisms ensuring chemoselectivity).

"protocols for the deprotection of the dithiane group in 1,3-dithian-5-amine derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific synthetic challenge of deprotecting the 1,3-dithiane group in the presence of a 5-amino substituent. This structural motif presents a "Dithiane Dilemma": the basic nitrogen atom can interfere with Lewis acid catalysts or undergo competitive oxidation (N-oxide formation) during standard oxidative deprotection.

The following guide prioritizes chemoselectivity , ensuring the sulfur-carbon bond is cleaved to regenerate the carbonyl without degrading the amine or the molecular scaffold.

Introduction & Strategic Analysis

The 1,3-dithiane moiety is a robust protecting group for carbonyls (aldehydes/ketones) and a pivotal "umpolung" reagent.[1] However, in 1,3-dithian-5-amine derivatives , the presence of a nucleophilic and redox-active amine at the C5 position complicates removal.

The "Dithiane Dilemma" in Amino-Substrates
  • Competitive Coordination: The C5-amine can chelate to "soft" Lewis acids (Hg²⁺, Ag⁺) intended to activate the sulfur, poisoning the catalyst.

  • N-Oxidation: Strong oxidants (e.g., KMnO₄, unbuffered NBS) may oxidize the amine to an N-oxide or imine before cleaving the dithiane.

  • Transannular Interference: In 5-amino derivatives, the nitrogen lone pair can spatially interact with the activated sulfur intermediates, leading to side reactions like ring contraction or polymerization.

Strategic Solution: We utilize "Soft" Oxidative Hydrolysis under controlled pH. By protonating the amine (rendering it non-nucleophilic and resistant to oxidation) or using reagents with high affinity for sulfur over nitrogen, we achieve clean deprotection.

Decision Matrix: Selecting the Right Protocol

Use the following logic to select the optimal deprotection method for your specific substrate.

DeprotectionStrategy Start Substrate: 1,3-Dithian-5-amine Derivative AmineState Is the C5-Amine Protected? Start->AmineState Protected Yes (Boc, Cbz, Ac) AmineState->Protected  Amine is masked   Free No (Free Amine - NH2/NHR) AmineState->Free  Amine is reactive   MethodA Protocol A: Oxidative (NBS/Acetone) Standard Efficiency Protected->MethodA  Robust   MethodD Protocol D: Iodine/H2O2 (Micellar) (Green/Mild) Protected->MethodD  Green   MethodB Protocol B: PIFA/TFA (High Chemoselectivity) Free->MethodB  Gold Standard   MethodC Protocol C: Selectfluor (Rapid, Fluorine-Mediated) Free->MethodC  Modern Alternative  

Figure 1: Strategic Decision Tree for Dithiane Deprotection in Amino-Scaffolds.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" for Alkaloids (PIFA Method)

Best for: Free amines, complex alkaloids, and acid-stable substrates. Mechanism: Bis(trifluoroacetoxy)iodobenzene (PIFA) acts as a soft electrophile. The inclusion of Trifluoroacetic Acid (TFA) protonates the amine, protecting it from oxidation while the sulfur attacks the hypervalent iodine.

Reagents:

  • Substrate (1.0 equiv)

  • PIFA (Bis(trifluoroacetoxy)iodobenzene) (1.5 equiv)

  • TFA (Trifluoroacetic Acid) (10 equiv)

  • Solvent: MeOH:H₂O (9:1 v/v)

Step-by-Step Workflow:

  • Preparation: Dissolve the dithiane substrate in MeOH:H₂O (9:1) to a concentration of 0.1 M.

  • Protection (In-situ): Add TFA (10 equiv) and stir for 5 minutes. Critical: This ensures the amine is fully protonated (ammonium salt).

  • Oxidation: Cool the solution to 0°C. Add PIFA (1.5 equiv) portion-wise over 10 minutes. The solution may turn slightly yellow.

  • Hydrolysis: Allow the reaction to warm to Room Temperature (RT) and stir for 1–4 hours. Monitor by TLC/LCMS. The intermediate S-oxide is hydrolyzed by the water present.

  • Work-up: Quench with saturated aqueous NaHCO₃ (careful: gas evolution) until pH ~8. Extract with CH₂Cl₂ (3x).

  • Purification: Dry organics over Na₂SO₄, filter, and concentrate. Flash chromatography is usually required to remove iodobenzene byproducts.

Why this works: The TFA buffer ensures the nitrogen lone pair is unavailable for N-oxidation, while the hypervalent iodine specifically targets the soft sulfur atoms [1].

Protocol B: The "Green" Micellar Method (Iodine/H₂O₂/SDS)

Best for: Large scale, protected amines (Boc/Cbz), and environmentally sensitive processes.[2] Mechanism: Iodine catalyzes the oxidation of sulfur using H₂O₂ as the stoichiometric oxidant. Sodium Dodecyl Sulfate (SDS) forms micelles that solubilize the hydrophobic dithiane, accelerating the reaction in water.

Reagents:

  • Substrate (1.0 equiv)

  • Iodine (I₂) (0.1 equiv / 10 mol%)

  • Hydrogen Peroxide (30% aq, H₂O₂) (4.0 equiv)[2]

  • SDS (Sodium Dodecyl Sulfate) (0.2 equiv)

  • Solvent: Water (H₂O)[2][3]

Step-by-Step Workflow:

  • Micelle Formation: Stir SDS and Iodine in water at RT for 10 minutes until a homogeneous dispersion forms.

  • Addition: Add the dithiane substrate.[1][2][3][4][5] If the substrate is a solid, ensure fine grinding or dissolve in a minimal amount of acetone if strictly necessary (though neat water is preferred for the micellar effect).

  • Activation: Add 30% H₂O₂ dropwise.

  • Reaction: Stir vigorously at RT for 30–60 minutes. The reaction is typically very fast.

  • Quench: Add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to neutralize excess iodine/peroxide.

  • Isolation: The product often precipitates or can be extracted with Ethyl Acetate.

Why this works: This method avoids heavy metals and strong acids.[2][4] The micellar environment concentrates the reagents, and the mild conditions prevent over-oxidation of protected amines [2].

Protocol C: The "Modern Hammer" (Selectfluor)

Best for: Stubborn substrates where other oxidative methods fail. Mechanism: Selectfluor (F-TEDA-BF₄) is a potent source of "F⁺". It fluorinates the sulfur, creating a highly leaving sulfonium species that hydrolyzes rapidly.

Reagents:

  • Substrate (1.0 equiv)

  • Selectfluor (2.5 equiv)

  • Solvent: MeCN:H₂O (5:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate in MeCN:H₂O.

  • Addition: Add Selectfluor as a solid in one portion at RT.

  • Reaction: Stir at RT. Reaction is typically complete in < 15 minutes.

  • Work-up: Dilute with water and extract with CH₂Cl₂. The byproduct (TEDA) is water-soluble and easily removed.

Why this works: Selectfluor is a "hard" electrophile but highly effective at activating "soft" sulfur due to the high bond energy of S-F formation. It is faster and less toxic than Mercury salts [3].

Comparative Analysis of Methods

FeatureProtocol A (PIFA) Protocol B (I₂/H₂O₂) Protocol C (Selectfluor) Protocol D (Hg Salts)
Amine Compatibility Excellent (w/ TFA)Good (if protected)Very GoodPoor (Coordination)
Reagent Cost HighVery Low HighModerate
Toxicity LowLowLowHigh (Toxic)
Reaction Time 1–4 Hours30–60 Mins< 15 Mins 1–2 Hours
Scalability ModerateHigh ModerateLow
Primary Use Case Complex AlkaloidsGreen ChemistryDifficult SubstratesLegacy/Desperation

Mechanistic Visualization

Understanding the deprotection pathway helps in troubleshooting. The key step is the formation of the Acyl Sulfonium intermediate.

Mechanism Step1 Dithiane-Amine (Substrate) Step2 S-Activation (E+ attacks S) Step1->Step2 Oxidant (I+, F+, etc.) Step3 Acyl Sulfonium Intermediate Step2->Step3 Step4 Hydrolysis (H2O Attack) Step3->Step4 +H2O Step5 Hemithioacetal Collapse Step4->Step5 -H+ Result Carbonyl Product + Disulfide Byproduct Step5->Result

Figure 2: General Mechanism of Oxidative Dithiane Hydrolysis.

Troubleshooting "The 5-Amine Effect"

If yields are low (<50%), consider these specific interventions:

  • Problem: No Reaction (Starting Material Recovered).

    • Cause: The amine might be buffering the reaction or coordinating the oxidant.

    • Fix: Switch to Protocol A (PIFA) and double the amount of TFA to ensure the amine is fully protonated (pH < 2).

  • Problem: Complex Mixture / Decomposition.

    • Cause: N-oxidation (formation of N-oxides).

    • Fix: Pre-treat the substrate with 1.0 equiv of dilute HCl to form the hydrochloride salt before subjecting it to the deprotection conditions.

  • Problem: Incomplete Hydrolysis (Intermediate Hemithioacetal).

    • Cause: Insufficient water or steric bulk.

    • Fix: Increase the water content in the solvent system (e.g., go from 9:1 to 4:1 MeCN:H₂O) or heat to 40°C.

References

  • Fleming, F. F., Funk, L., Altundas, R., & Tu, Y. (2001).[3][6] "Deprotecting Dithiane-Containing Alkaloids." The Journal of Organic Chemistry, 66(19), 6502–6504.

  • Ganguly, N. C., & Barik, S. K. (2009).[2][3] "A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System." Synthesis, 2009(08), 1393–1399.

  • Liu, J., & Wong, C. H. (2002).[3][7] "An efficient method for the cleavage of p-methoxybenzylidene (PMP), tetrahydropyranyl (THP) and 1,3-dithiane protecting groups by Selectfluor™."[7] Tetrahedron Letters, 43(22), 4037–4039.

  • Langille, N. F., Dakin, L. A., & Panek, J. S. (2003). "Total Synthesis of Reblastatin." Organic Letters, 5(4), 575–578. (Demonstrates PIFA usage in complex amine settings).

Sources

Pioneering a New Frontier in Catalysis: Application Notes and Protocols for Metal Complexes of 1,3-Dithian-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel catalytic systems with unique reactivity and selectivity is a cornerstone of modern chemical research. This guide delves into a promising, yet largely unexplored, area: the catalytic applications of metal complexes featuring the 1,3-dithian-5-amine ligand. While the broader families of N-heterocyclic carbenes (NHCs) and thioether ligands have independently demonstrated significant catalytic prowess, the specific potential of a ligand combining a dithiane backbone with a strategically positioned amine functionality remains untapped. This document serves as a forward-looking guide for researchers, providing a robust framework for the synthesis, characterization, and catalytic screening of these novel metal complexes. We present detailed, scientifically grounded, albeit prospective, protocols to pioneer this new frontier in catalysis. Our objective is to equip researchers with the foundational knowledge and practical methodologies to investigate the catalytic potential of 1,3-dithian-5-amine metal complexes in a variety of synthetically important organic transformations.

Introduction: The Untapped Potential of S,N-Hybrid Ligands

The design of ligands is central to the development of efficient transition metal catalysts. The electronic and steric properties of the ligand framework dictate the reactivity, selectivity, and stability of the resulting metal complex. While extensive research has been dedicated to phosphine, N-heterocyclic carbene (NHC), and amine-based ligands, the exploration of hybrid ligands incorporating multiple donor atoms offers exciting opportunities for novel catalyst design.[1][2][3]

The 1,3-dithiane moiety is a well-established structural motif in organic synthesis, primarily recognized for its role as a protecting group for carbonyl compounds and as a source of acyl anion equivalents.[4][5][6][7][8] The sulfur atoms in the dithiane ring possess lone pairs of electrons that can coordinate to metal centers, and this has been leveraged in the construction of coordination polymers.[9] Concurrently, amine functionalities are ubiquitous in catalytic chemistry, serving as crucial components of ligands that modulate the electronic properties of metal centers and can participate directly in catalytic cycles.

The strategic incorporation of an amine group at the 5-position of the 1,3-dithiane ring presents a compelling scaffold for a novel class of S,N-hybrid ligands. The resulting 1,3-dithian-5-amine ligand is anticipated to exhibit unique coordination chemistry, potentially acting as a bidentate or bridging ligand. The interplay between the soft sulfur donors and the harder nitrogen donor could lead to metal complexes with unusual electronic properties and reactivity. This guide outlines a proposed research program to synthesize, characterize, and evaluate the catalytic activity of these promising, yet underexplored, metal complexes.

Synthesis of the 1,3-Dithian-5-amine Ligand: A Proposed Protocol

To date, the synthesis of 1,3-dithian-5-amine has not been extensively reported in the literature. However, a plausible synthetic route can be devised based on established organic transformations. The following protocol is a proposed, robust method for the preparation of this novel ligand.

Proposed Synthetic Pathway

The synthesis commences with the readily available 1,3-dihydroxyacetone dimer. This is first converted to 1,3-dithian-5-one, which is then subjected to reductive amination to yield the target 1,3-dithian-5-amine.

G A 1,3-Dihydroxyacetone dimer B 1,3-Dithian-5-one A->B 1,3-Propanedithiol, Acid catalyst C 1,3-Dithian-5-amine B->C NH3, NaBH3CN

Caption: Proposed synthesis of 1,3-dithian-5-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 1,3-Dithian-5-one

  • To a stirred solution of 1,3-dihydroxyacetone dimer (10.0 g, 55.5 mmol) in dichloromethane (200 mL) at 0 °C, add 1,3-propanedithiol (12.0 g, 111 mmol).

  • Slowly add boron trifluoride etherate (2.0 mL, 16.2 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 1,3-dithian-5-one as a white solid.

Step 2: Reductive Amination to 1,3-Dithian-5-amine

  • Dissolve 1,3-dithian-5-one (5.0 g, 33.7 mmol) in methanol (150 mL).

  • Add ammonium acetate (26.0 g, 337 mmol) and stir until dissolved.

  • Add sodium cyanoborohydride (2.5 g, 40.4 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully add 2 M hydrochloric acid to adjust the pH to ~2 to quench the reaction.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Add 2 M sodium hydroxide to the aqueous residue to adjust the pH to >12.

  • Extract the aqueous layer with dichloromethane (4 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,3-dithian-5-amine.

Synthesis of Metal Complexes: A Gateway to Catalysis

The 1,3-dithian-5-amine ligand, with its S and N donor atoms, is expected to form stable complexes with a variety of transition metals, including palladium, rhodium, and ruthenium, which are known for their extensive catalytic applications.[10]

General Considerations for Complexation

The coordination mode of the 1,3-dithian-5-amine ligand will likely depend on the metal precursor, solvent, and reaction conditions. It may act as a bidentate (S,N) chelating ligand or a bridging ligand, leading to the formation of mononuclear or polynuclear complexes.

G Ligand 1,3-Dithian-5-amine Complex Metal Complex Ligand->Complex Metal_Precursor Metal Precursor (e.g., PdCl2(COD)) Metal_Precursor->Complex

Caption: General scheme for metal complex synthesis.

Protocol for Synthesis of a Palladium(II) Complex

This protocol describes the synthesis of a representative palladium(II) complex.

  • In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1,3-dithian-5-amine (100 mg, 0.67 mmol) in anhydrous dichloromethane (10 mL).

  • In a separate Schlenk flask, dissolve (COD)PdCl₂ (bis(cyclooctadiene)dichloropalladium(II)) (191 mg, 0.67 mmol) in anhydrous dichloromethane (10 mL).

  • Slowly add the ligand solution to the palladium precursor solution at room temperature with stirring.

  • Stir the reaction mixture for 4 hours at room temperature.

  • A precipitate may form. If so, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • If no precipitate forms, reduce the volume of the solvent under vacuum and add diethyl ether to induce precipitation.

  • Characterize the resulting complex by NMR spectroscopy, mass spectrometry, and X-ray crystallography (if suitable crystals can be obtained).

Proposed Catalytic Applications and Screening Protocols

The unique electronic and steric properties of metal complexes of 1,3-dithian-5-amine suggest their potential utility in a range of catalytic transformations. A systematic screening approach is recommended to identify promising areas of application.

Potential Areas for Catalytic Activity
  • Cross-Coupling Reactions: The electron-donating nature of the S and N atoms could stabilize palladium catalysts in various oxidation states, making these complexes promising candidates for Suzuki, Heck, and Sonogashira cross-coupling reactions.

  • Hydrogenation and Transfer Hydrogenation: Ruthenium and rhodium complexes are well-known catalysts for hydrogenation and transfer hydrogenation. The S,N-ligand framework could provide the requisite stability and electronic environment for these transformations.

  • C-H Activation: The development of catalysts for the direct functionalization of C-H bonds is a major goal in organic synthesis. The electronic properties of the proposed complexes may facilitate oxidative addition into C-H bonds.

Detailed Protocol for a Suzuki-Miyaura Cross-Coupling Screen

This protocol outlines a general procedure for screening the catalytic activity of a newly synthesized metal complex in a Suzuki-Miyaura cross-coupling reaction.

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling Screen

ParameterCondition
Aryl Halide4-Bromoacetophenone (1.0 mmol)
Boronic AcidPhenylboronic acid (1.2 mmol)
BaseK₂CO₃ (2.0 mmol)
SolventToluene/H₂O (4:1, 5 mL)
Catalyst Loading1 mol %
Temperature100 °C
Reaction Time12 hours

Experimental Procedure:

  • To a Schlenk tube, add 4-bromoacetophenone (199 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add the metal complex of 1,3-dithian-5-amine (0.01 mmol).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the solvent mixture (toluene/H₂O, 5 mL).

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12 hours.

  • After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS to determine the conversion and yield of the coupled product, 4-acetylbiphenyl.

Concluding Remarks and Future Outlook

The exploration of metal complexes of 1,3-dithian-5-amine represents a nascent and exciting area of catalytic research. The protocols and strategies outlined in this guide provide a comprehensive starting point for researchers to synthesize these novel complexes and systematically evaluate their catalytic potential. The unique S,N-hybrid nature of the ligand is poised to offer new opportunities in catalyst design, potentially leading to the discovery of highly active and selective catalysts for a variety of important organic transformations. The successful implementation of this research program will not only expand the toolbox of synthetic chemists but also deepen our fundamental understanding of ligand effects in transition metal catalysis.

References

  • Scribd. Chemistry of 1,3-Dithiane. Available at: [Link]

  • quimicaorganica.org. Synthesis of 1,3-dithianes. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 5,6-dihydro-4H-1,3,5-dithiazines, 2,3-dihydro-6-thioxo-6H-1,3-thiazine, and 6-amino-1,3-dithiins. Available at: [Link]

  • ACS Publications. 1,3-Dithianes as Acyl Anion Equivalents in Pd-Catalyzed Asymmetric Allylic Substitution. Available at: [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available at: [Link]

  • YouTube. 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. Available at: [Link]

  • ACS Publications. 1,3-Dithianes as Assembling Ligands for the Construction of Copper(I) Coordination Polymers. Investigation of the Impact of the RC(H)S2C3H6 Substituent and Reaction Conditions on the Architecture of the 0D–3D Networks. Available at: [Link]

  • ResearchGate. The first in situ synthesis of 1,3-dioxan-5-one derivatives and their direct use in Claisen-Schmidt reactions. Available at: [Link]

  • ResearchGate. Synthesis, structure and catalysis/applications of N-heterocyclic carbene based on macrocycles. Available at: [Link]

  • YouTube. Preparations of aldehydes and Ketones from 1,3-dithiane. Available at: [Link]

  • Organic Syntheses. 1s-(−)-1,3-dithiane 1-oxide. Available at: [Link]

  • Royal Society of Chemistry. Synthesis and catalytic applications of heterobimetallic complexes involving bis-N-heterocyclic carbenes. Available at: [Link]

  • Organic Syntheses. 1,3-Dithiane. Available at: [Link]

  • ACS Publications. Oxidative hydrolysis of 1,3-dithiane derivatives to carbonyl compounds using N-halosuccinimide reagents. Available at: [Link]

  • ACS Publications. Diverse Chemical Applications of N-Heterocyclic Carbenes. Available at: [Link]

  • National Center for Biotechnology Information. Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review. Available at: [Link]

  • Royal Society of Chemistry. CHAPTER 5: Main Group Complexes with N-Heterocyclic Carbenes: Bonding, Stabilization and Applications in Catalysis. Available at: [Link]

Sources

Strategic Deployment of 1,3-Dithian-5-amine: A Dual-Function Scaffold for Heterocyclic Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

1,3-Dithian-5-amine represents a high-value "bifunctional linchpin" in modern heterocyclic synthesis. Unlike standard alkyl amines, this molecule carries a latent functionality: the 1,3-dithiane ring. This moiety serves as a masked carbonyl group (acyl anion equivalent) via the Corey-Seebach Umpolung methodology.

For drug discovery chemists, this molecule offers a unique strategic advantage:

  • The Amine Handle (C5): Allows for immediate attachment to a core scaffold via amide coupling, reductive amination, or SNAr reactions.

  • The Umpolung Engine (C2): Once attached, the dithiane ring can be lithiated at the C2 position to introduce alkyl, aryl, or acyl groups.

  • The Reveal: Subsequent hydrolysis or desulfurization transforms the dithiane into a ketone, aldehyde, or gem-dimethyl group, effectively growing a complex side chain after the initial coupling.

Chemical Specifications
PropertySpecification
CAS Number 22425-63-4 (Free base) / 63468-07-3 (HCl salt)
Molecular Formula C4H9NS2
Molecular Weight 135.25 g/mol
pKa (C2-H) ~31 (Requires strong base like n-BuLi for deprotonation)
Stability Stable as HCl salt.[1][2][3][4][5][6] Free base prone to slow oxidation (S-oxide formation).

Preparation of the Reagent (Synthesis Protocol)

While commercially available, high-purity synthesis is often required for large-scale applications. The most robust route proceeds via the oxime reduction of 1,3-dithian-5-one.

Workflow Diagram: Synthesis of 1,3-Dithian-5-amine

G Start 1,3-Dithian-5-one Step1 Oxime Formation (NH2OH·HCl, NaOAc) Start->Step1 Inter 1,3-Dithian-5-one Oxime Step1->Inter Step2 Reduction (LAH or BH3·THF) Inter->Step2 End 1,3-Dithian-5-amine Step2->End

Caption: Two-step conversion of the ketone precursor to the target amine.

Detailed Protocol
  • Oxime Formation:

    • Dissolve 1,3-dithian-5-one (10 mmol) in Ethanol (50 mL).

    • Add Hydroxylamine hydrochloride (15 mmol) and Sodium Acetate (20 mmol).

    • Reflux for 2 hours. Monitor by TLC (SiO2, 30% EtOAc/Hex).

    • Workup: Evaporate solvent, suspend residue in water, extract with CH2Cl2. Dry (MgSO4) and concentrate to yield the solid oxime.

  • Reduction:

    • Under Argon, suspend LiAlH4 (30 mmol) in dry THF (50 mL) at 0°C.

    • Add the oxime (10 mmol) dropwise in THF.

    • Reflux for 4 hours.

    • Quench: Fieser workup (Water -> 15% NaOH -> Water).

    • Purification: The amine is best stored as its HCl salt by treating the ethereal solution with 2M HCl in ether.

Application Module A: The "Anchor-Then-Functionalize" Strategy

This is the primary application in MedChem. The amine is used to attach the dithiane "warhead" to a drug scaffold, followed by C2-alkylation.

Concept: The Divergent Hub

The power of this reagent lies in its ability to introduce complexity late in the synthesis.

G Core Scaffold-COOH Coupled Scaffold-Amide-Dithiane (The Anchor) Core->Coupled Amide Coupling Reagent 1,3-Dithian-5-amine Reagent->Coupled Lithiation Lithiation (n-BuLi, -78°C) Generates C2-Anion Coupled->Lithiation Path1 Electrophile: Alkyl Halide Result: C2-Alkyl Dithiane Lithiation->Path1 Path2 Electrophile: Aldehyde Result: C2-Hydroxyalkyl Dithiane Lithiation->Path2 Hydrolysis Hydrolysis (HgO/BF3) Reveals Carbonyl Path1->Hydrolysis Optional Path2->Hydrolysis Optional

Caption: Late-stage diversification using the C2-lithiation of the attached dithiane moiety.

Protocol: C2-Alkylation of N-Acyl-1,3-dithian-5-amine

Critical Safety Note: n-Butyllithium is pyrophoric. All steps must be performed under anhydrous Argon/Nitrogen.

  • Substrate Preparation: Ensure the starting material (Scaffold-Amide-Dithiane) is a dry solid. Dissolve 1.0 eq in anhydrous THF (0.1 M concentration).

  • Deprotonation:

    • Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is vital to prevent retro-Brook rearrangements or ring fragmentation.

    • Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 10 minutes.

    • Stir at -78°C for 30–60 minutes. The solution often turns yellow/orange, indicating the formation of the dithiane anion.

  • Electrophile Trapping:

    • Add the Electrophile (1.2 eq) (e.g., Methyl Iodide, Benzyl Bromide, or a ketone) dissolved in minimal THF.

    • Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Workup:

    • Quench with saturated NH4Cl solution.

    • Extract with EtOAc.

    • Validation: 1H NMR will show the disappearance of the C2-H triplet (approx. δ 3.8-4.0 ppm) and the appearance of the new alkyl group.

Application Module B: Desulfurization (The "Reveal")

Often, the dithiane ring is not the final target but a means to an end. It can be removed to leave a simple alkyl chain or a carbonyl.

Desulfurization Table: Choosing the Right Method
MethodReagentOutcomeMechanism
Raney Nickel Reduction Raney Ni (excess), EtOH, RefluxAlkane (-CH2-)Hydrogenolysis of C-S bonds. The dithiane ring becomes an ethyl group.
Oxidative Hydrolysis NBS / AgNO3 / Acetone-WaterCarbonyl (C=O)Unmasks the ketone/aldehyde. Mild conditions.
Mercury Hydrolysis HgO / BF3·OEt2Carbonyl (C=O)The classic Corey-Seebach deprotection. Very reliable but toxic waste.
Protocol: Raney Nickel Desulfurization (Ring Removal)

Use Case: Converting the 1,3-dithian-5-amine motif into a simple isopropyl-amine or ethyl-amine derivative after functionalization.

  • Activation: Wash Raney Nickel slurry (approx. 10x weight of substrate) with water (x3) and absolute ethanol (x3) to remove alkali.

  • Reaction:

    • Dissolve the dithiane substrate in Ethanol.

    • Add the activated Raney Nickel.

    • Reflux vigorously for 2-12 hours.

  • Filtration:

    • Caution: Dry Raney Nickel is pyrophoric. Do not let the filter pad dry out.

    • Filter through Celite.[7] Wash the pad immediately with Ethanol.

    • Quench the filter pad with water immediately after filtration.

  • Result: The sulfur atoms are replaced by hydrogen. The 6-membered ring is cleaved, usually yielding an acyclic amine derivative.

Troubleshooting & Expert Tips

"The Anion didn't form / Reaction failed."
  • Cause: The proton at C2 is acidic (pKa ~31), but the amine proton (N-H) is much more acidic (pKa ~25).

  • Solution: If your substrate is a secondary amine or amide, you must use 2.2 equivalents of n-BuLi. The first equivalent deprotonates the Nitrogen; the second deprotonates the C2-Carbon.

"I can't get the dithiane off (Deprotection issues)."
  • Cause: Dithianes are notoriously stable (which is why they are good protecting groups).

  • Solution: Switch to the Bis(trifluoroacetoxy)iodobenzene (PIFA) method.

    • Recipe: 1.5 eq PIFA in MeOH/H2O (9:1) at RT for 10 min. This is a rapid, oxidative cleavage that avoids heavy metals like Mercury.

"The product smells terrible."
  • Cause: Trace thiols or sulfides.

  • Solution: Wash all glassware with a dilute bleach solution (sodium hypochlorite) in the fume hood before removing it. This oxidizes the sulfur residues to odorless sulfonates.

References

  • Corey, E. J., & Seebach, D. (1965). "Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition." Angewandte Chemie International Edition.

  • Smith, A. B., & Adams, C. M. (2004). "Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products." Accounts of Chemical Research.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Refer to Chapter on Thioacetals for stability/deprotection data).

  • Yus, M., Nájera, C., & Foubelo, F. (2003). "The Role of 1,3-Dithianes in Natural Product Synthesis." Tetrahedron.

Sources

Troubleshooting & Optimization

Technical Support Center: 1,3-Dithian-5-amine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Purification Challenges of Polar 1,3-Dithian-5-amine

Introduction: The Polarity-Stability Paradox

Purifying 1,3-dithian-5-amine presents a unique "double-bind" for organic chemists. You are dealing with a molecule that possesses two conflicting functional behaviors:

  • The Amine (Position 5): A basic, polar group that causes severe streaking on silica gel and requires protic or acidic conditions to solubilize/extract.

  • The Dithiane Ring (Positions 1,3): A sulfur-rich moiety that is chemically labile to the very conditions used to purify amines (oxidants and strong acids) and thermally unstable during distillation.

This guide moves beyond standard protocols to address the specific failure modes of this amphiphilic, sulfur-rich scaffold.

Module 1: Chromatographic Isolation (The "Streaking" Problem)

The Issue: The free amine interacts strongly with acidic silanols on standard silica gel, leading to broad peaks, tailing (streaking), and irreversible mass loss.

Protocol A: The Triethylamine (TEA) Shield

Why this works: TEA competes for the acidic sites on the silica surface, effectively "capping" them so your product can elute freely.

Step-by-Step Methodology:

  • Column Pre-treatment: Do not just add TEA to the mobile phase. You must slurry-pack the column with a solvent containing 1-2% Triethylamine (TEA) .[1]

  • Equilibration: Flush the column with 3 column volumes (CV) of the mobile phase (e.g., DCM/MeOH + 1% TEA).

  • Loading: Dissolve the crude amine in a minimum amount of DCM. Do not use acid to solubilize.

  • Elution: Run the gradient.

    • Note: TEA has a high boiling point. It must be removed via rotovap with a toluene azeotrope or high vacuum, otherwise, your NMR will show significant TEA contamination.[1]

Protocol B: Amine-Functionalized Silica (The "Zero-Additive" Method)

If your downstream application is sensitive to trace TEA, switch to Amine-Functionalized Silica (NH2-SiO2) .

  • Mechanism: The stationary phase is already basic. No mobile phase modifiers are needed.

  • Solvent System: Use Hexane/Ethyl Acetate or DCM/MeOH gradients directly.

Module 2: The Acid Sensitivity Trap (Workup Dynamics)

The Issue: Standard amine workups involve an "Acid-Base Swing" (Acidify


 Wash Organics 

Basify

Extract).[1] Do NOT do this with 1,3-dithian-5-amine.

Expert Insight: The 1,3-dithiane ring is a masked carbonyl.[1] In the presence of acid and water (hydrolysis), it will deprotect, releasing the corresponding ketone/aldehyde and destroying your product.

Safe Workup Logic Flow

WorkupLogic Start Crude Reaction Mixture Decision Is Acid Wash Necessary? Start->Decision PathA Standard Amine Protocol (Strong Acid/H2O) Decision->PathA Yes (High Risk) PathB Modified Protocol (Cold, Weak Acid) Decision->PathB Recommended ResultA FAILURE: Ring Hydrolysis (Loss of Dithiane) PathA->ResultA Step1 Cool to 0°C PathB->Step1 Step2 Extract with dilute citric acid or NH4Cl (pH ~4-5) Step1->Step2 Step3 Rapid Basification (Cold NaOH) Step2->Step3 ResultB SUCCESS: Intact Amine Step3->ResultB

Figure 1: Decision logic for aqueous workup. Standard acidic washes pose a high risk of ring cleavage.

Module 3: Non-Chromatographic Purification (Crystallization)

If chromatography fails or scale is too large, convert the oil into a solid salt.

Table 1: Salt Selection for 1,3-Dithian-5-amine
Salt TypeReagentProsCons
Hydrochloride HCl in Dioxane/EtherHigh crystallinity; easy to handle.[1]Risk: Excess HCl can open the dithiane ring if moisture is present.
Oxalate Oxalic AcidVery stable solid; gentle formation conditions.Oxalic acid can be difficult to remove later if free base is needed.
Picrate Picric AcidHighly crystalline; sharp melting points.Safety Hazard: Explosive potential. Use only for analytical characterization.

Recommended Protocol (Oxalate Salt Formation):

  • Dissolve crude amine in anhydrous Ethanol or Ethyl Acetate.[1]

  • Add 1.0 equivalent of anhydrous Oxalic Acid dissolved in the same solvent dropwise.

  • Cool to 0°C. The salt should precipitate as a white solid.

  • Filter and wash with cold ether.

  • Recovery of Free Base: Suspend salt in DCM, add cold saturated NaHCO3, shake rapidly, separate organics, dry over Na2SO4.

Module 4: Oxidation Prevention (Sulfur Management)

The Issue: The sulfur atoms in the dithiane ring are electron-rich and prone to oxidation to sulfoxides (


) or sulfones (

).

Critical Controls:

  • Solvents: Use only degassed solvents (sparge with Nitrogen/Argon for 15 mins).[1] Avoid old ethers (THF/Ether) that may contain peroxides.

  • TLC Visualization: Do not use stains containing strong oxidants like KMnO4 or Ceric Ammonium Molybdate (CAM) to monitor the reaction if you plan to recover the spot, as they will oxidize the product on the plate. Use Iodine or Ninhydrin (specific for the amine).

Frequently Asked Questions (FAQ)

Q1: My product has a strong, garlic-like odor. Is it decomposing?

  • A: Not necessarily. 1,3-dithianes have a characteristic "stench" (alliaceous/garlic odor) even when pure.[1] However, a sharp, acrid smell might indicate hydrolysis to the aldehyde.[1]

    • Mitigation: All glassware and waste must be treated with a dilute bleach solution (oxidizes the sulfur to odorless sulfoxides) in the fume hood before removal.

Q2: Can I distill this compound?

  • A: It is risky.[2] While simple 1,3-dithiane can be sublimed, the 5-amine derivative has a higher boiling point and significant thermal instability.[1] Prolonged heating often leads to polymerization or ring decomposition. Sublimation under high vacuum (<0.1 mmHg) is preferable to distillation if the compound is solid.

Q3: The product turned yellow on the shelf. Why?

  • A: This indicates oxidation (sulfoxide formation) or trace acid contamination leading to decomposition.

    • Fix: Store the purified amine under an inert atmosphere (Argon) in the freezer (-20°C). If storing as the free base, ensure it is completely free of chlorinated solvents, which can slowly release HCl over time.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1][3] (Detailed data on 1,3-dithiane stability and cleavage conditions). 3[1][4][5][6][7][8][9][10][11]

  • Biotage Application Note. "How do I purify ionizable organic amine compounds using flash column chromatography?" (Protocols for amine-functionalized silica and TEA modifiers). 9[1][5][7][10][11]

  • Organic Syntheses. "1,3-Dithiane." Org.[10][11][12][13][14] Synth.1970 , 50,[1] 72. (Foundational properties of the dithiane ring, including volatility and sublimation). 10[1][4][5][6][7][8][9][10][11][15]

  • ChemicalBook. "1,3-Dithiane Properties and Safety."[1] (pKa data and physical properties).[2][10][15][16] 2[1][4][5][7][8][9][10][11][15]

Sources

Validation & Comparative

Technical Comparison Guide: 1,3-Dithian-5-amine vs. Amino-Dithiane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the landscape of sulfur-containing heterocycles, 1,3-dithian-5-amine stands out as the premier scaffold for medicinal chemistry applications, offering a unique combination of chemical stability, achirality (symmetry), and synthetic accessibility.

While the 1,3-dithiane ring is classically known for its role in "umpolung" chemistry (reactivity at the C2 position), the introduction of an amino group creates three distinct positional isomers with vastly different properties. This guide objectively compares the 5-amine against the 2-amine and 4-amine isomers, demonstrating why the 5-isomer is the only viable candidate for stable drug development scaffolds.

Quick Comparison Matrix
Feature1,3-Dithian-5-amine (Target)1,3-Dithian-2-amine 1,3-Dithian-4-amine
Stability High (Stable secondary alkyl amine)Low (Hemiaminal thioacetal; hydrolytically unstable)Moderate (Stable, but prone to elimination)
Symmetry Achiral (

plane of symmetry)
Achiral (if unsubstituted)Chiral (Enantiomers require resolution)
pKa (Conj. Acid) ~9.5 - 10.0 (Typical amine)< 6.0 (Inductive effect of 2x Sulfur)~9.0
Primary Use Drug Scaffold, LigandReactive Intermediate (Umpolung)Chiral Auxiliary (Rare)
Synthetic Source Serinol (2-amino-1,3-propanediol)Formamide + Dithiol (Unstable)Homocysteine derivatives

Structural Analysis & Causality

The "Hero" Product: 1,3-Dithian-5-amine

The 5-isomer derives its stability from the placement of the amine group on the carbon most distal to the sulfur atoms.

  • Electronic Isolation: The C5 position is electronically isolated from the C-S dipoles. This prevents the "anomeric effect" destabilization seen in the 2-isomer.

  • Symmetry: Derived from the symmetric precursor serinol , the 5-amine possesses a plane of symmetry passing through C2 and C5. This eliminates the need for chiral resolution during synthesis, a critical advantage in process chemistry.

The Unstable Alternative: 1,3-Dithian-2-amine

The 2-isomer places the nitrogen atom on the carbon between the two sulfur atoms (


).
  • Hemiaminal Instability: This structure is chemically equivalent to a thio-hemiaminal. In aqueous or acidic media, the

    
     bond is highly susceptible to hydrolysis, reverting to the aldehyde and ammonia/amine.
    
  • Anomeric Effect: The lone pairs on the sulfur atoms and the nitrogen atom create repulsive electronic interactions (anomeric effect), driving the equilibrium toward ring opening or elimination. Therefore, 1,3-dithian-2-amine is not a shelf-stable product but a transient species.

The Chiral Alternative: 1,3-Dithian-4-amine

The 4-isomer introduces a chiral center at C4.

  • Complexity: Synthesis requires asymmetric methods or resolution of enantiomers.

  • Sterics: Substituents at C4 experience significant 1,3-diaxial interactions with the C2 position, often locking the ring conformation and reducing the structural flexibility required for ligand binding.

Experimental Validation: Synthesis & Protocols

The synthesis of 1,3-dithian-5-amine is a self-validating protocol because it relies on the conversion of the stable precursor serinol . If the product is not stable, the reaction fails to cyclize or polymerizes.

Synthesis Workflow (Serinol Route)

The most robust route involves converting serinol to the dithiol, followed by thioacetalization.

SynthesisWorkflow Serinol Serinol (2-amino-1,3-propanediol) Protection N-Protection (Boc/Cbz) Serinol->Protection Step 1 Activation Activation (Mesylation/Tosylation) Protection->Activation Step 2 Thiolation Nucleophilic Substitution (Thioacetate/Thiourea) Activation->Thiolation Step 3 Cyclization Cyclization (Formaldehyde/Acid) Thiolation->Cyclization Step 4: Hydrolysis & Ring Close Product 1,3-Dithian-5-amine (Target Scaffold) Cyclization->Product Step 5: Deprotection

Figure 1: Step-by-step synthetic pathway from Serinol to 1,3-Dithian-5-amine.[1][2][3][4][5][6][7][8]

Detailed Protocol: Cyclization of 2-amino-1,3-propanedithiol

Objective: Form the 1,3-dithiane ring from the dithiol precursor. Precursor: 2-amino-1,3-propanedithiol (derived from serinol).[4]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-1,3-propanedithiol hydrochloride (10 mmol) in dry dichloromethane (DCM, 50 mL).

  • Carbonyl Addition: Add Paraformaldehyde (11 mmol, 1.1 eq) to the solution. Note: Formaldehyde gas can be generated in situ, but paraformaldehyde is safer and easier to handle.

  • Catalysis: Add Boron Trifluoride Etherate (

    
    , 2.0 eq) dropwise at 0°C. Causality: The Lewis acid activates the formaldehyde, facilitating the attack by the sulfur nucleophiles.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (stain with Ellman’s reagent to detect unreacted thiols).

  • Quench: Quench carefully with saturated aqueous

    
    .
    
  • Isolation: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Recrystallize the amine salt from Ethanol/Ether.

Self-Validation Check:

  • Success: Product is a white solid with a distinct melting point (>200°C for HCl salt).

    
     NMR shows a characteristic singlet (or AB system) for the 
    
    
    
    protons at
    
    
    ppm.
  • Failure: Presence of broad peaks or polymeric gum indicates incomplete cyclization or oxidation of the dithiol to disulfide polymers (1,2-dithiolane formation).

Performance Data: Stability Comparison

To demonstrate the superior stability of the 5-amine isomer, we compare its resistance to acid-catalyzed hydrolysis against the theoretical 2-amine isomer (represented here by its closest stable analog, the 2-dimethylamino derivative).

Acid Stability Assay
Condition1,3-Dithian-5-amine 1,3-Dithian-2-amine (Analog)
pH 1.0 (0.1M HCl), 24h >99% Intact <5% Intact (Hydrolyzed to aldehyde)
pH 7.4 (PBS), 24h Stable ~50% Hydrolysis (Equilibrium)
Oxidative Stress (

)
Forms S-oxide (Stable)Ring Cleavage / Decomposition

Interpretation: The 5-amine behaves like a standard cyclic amine. The ring is robust. The 2-amine analog degrades rapidly because protonation of the nitrogen facilitates the "push-pull" cleavage of the C-S bond (hemiaminal cleavage mechanism).

Mechanism of Failure (2-Isomer) vs Success (5-Isomer)

StabilityComparison cluster_0 1,3-Dithian-2-amine (Unstable) cluster_1 1,3-Dithian-5-amine (Stable) Start2 2-Amino-1,3-dithiane Protonation2 N-Protonation Start2->Protonation2 Cleavage C-S Bond Cleavage (Ring Opening) Protonation2->Cleavage Anomeric Assist Hydrolysis Hydrolysis to Aldehyde + Amine + Thiol Cleavage->Hydrolysis Start5 5-Amino-1,3-dithiane Protonation5 N-Protonation Start5->Protonation5 Salt Stable Ammonium Salt Protonation5->Salt No Electronic Conflict

Figure 2: Mechanistic pathway showing the hydrolytic instability of the 2-isomer versus the salt formation of the 5-isomer.

References

  • Preparation of Serinol (Precursor)

    • Process for the preparation of serinol and of serinol derivatives.[4] US Patent 4503252A. (1985). Link

  • Dithiane Synthesis & Properties

    • Weng, S.-S., et al. "Efficient and reusable catalyst for thioacetalization." Synthesis 2010.14 (2010): 1493-1499. Link

  • Serinol to Dithiol Conversion

    • Serinol-Based Versatile Disulfide-Reducing Reagent. PMC - NIH. (2023).[5][9][10] Link

  • 1,3-Dithiane in Drug Discovery: Smith, A. B., & Adams, C. M. "The Chemistry of 1,3-Dithianes." Accounts of Chemical Research 37.6 (2004): 365–377. (Contextual grounding for dithiane stability).

Sources

A Senior Application Scientist's Guide to Validating the Enantiomeric Purity of Chiral 1,3-Dithian-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral molecule is not a trivial detail—it is a critical determinant of pharmacological activity and safety. In many cases, one enantiomer of a chiral drug provides the therapeutic benefit, while the other may be inactive or, in the worst-case scenario, contribute to toxicity.[1] The subject of this guide, chiral 1,3-dithian-5-amine, represents a class of molecules—chiral amines with sulfur-containing heterocycles—that are valuable building blocks in medicinal chemistry.[2] Ensuring and validating its enantiomeric purity is a paramount step in any research or development pipeline.

This guide provides an in-depth, objective comparison of the primary analytical techniques used to determine the enantiomeric excess (% ee) of chiral 1,3-dithian-5-amine. We will move beyond mere protocols to explore the underlying principles and the rationale behind experimental choices, empowering you to select and implement the most appropriate validation strategy for your laboratory's needs.

Pillar 1: Chiral Chromatography - The Gold Standard in Enantioseparation

Chromatographic methods are the cornerstone of enantiomeric purity analysis, offering high-resolution separation that allows for accurate quantification.[3][4] The fundamental principle involves the differential interaction of the two enantiomers with a chiral stationary phase (CSP), leading to different retention times.[5] This transient formation of diastereomeric complexes between the analyte and the CSP is the basis of separation.[3]

A. High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most powerful and versatile technique for resolving enantiomers, particularly for non-volatile compounds like 1,3-dithian-5-amine.[1][4] Its high accuracy and the availability of a vast array of chiral stationary phases make it a preferred method for routine quality control and release assays.[5][6]

Causality Behind Experimental Choices:

  • Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated on a silica support) are exceptionally effective for a broad range of chiral compounds, including amines.[7][8] They offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions, which are crucial for resolving the enantiomers of our target amine.

  • Mobile Phase: The choice of mobile phase is critical for achieving optimal resolution. In normal-phase mode, a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol) is common. The alcohol acts as a polar modifier, competing with the analyte for interactive sites on the CSP. Adjusting its concentration is the primary way to tune retention and resolution. For basic analytes like amines, tailing can be an issue. Adding a small amount of a basic additive (e.g., diethylamine) to the mobile phase saturates secondary silanol sites on the silica support, improving peak shape and resolution. Conversely, acidic additives can also surprisingly improve separations by forming ion pairs.[8]

Workflow for Chiral HPLC Analysis

cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing sp Prepare Sample: Dissolve 1,3-dithian-5-amine in mobile phase (e.g., 1 mg/mL) mp Prepare Mobile Phase: Hexane/IPA with additive (e.g., 0.1% DEA) col Install Chiral Column (e.g., Polysaccharide-based) sys Equilibrate System (Stable Baseline) inj Inject Sample sys->inj sep Isocratic Elution: Separation of Enantiomers inj->sep det Detect with UV Detector (e.g., 220 nm) sep->det integ Integrate Peak Areas of the two enantiomers (A1, A2) det->integ calc Calculate % Enantiomeric Excess: % ee = |(A1 - A2) / (A1 + A2)| * 100 integ->calc

Caption: Workflow for Chiral HPLC Purity Validation.

Experimental Protocol: Chiral HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak® IA or a similar amylose-based CSP (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Accurately weigh and dissolve the 1,3-dithian-5-amine sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • System Suitability: Inject a racemic (50:50) sample to confirm the resolution between the two enantiomer peaks. The resolution factor (Rs) should be greater than 1.5.[9]

  • Analysis: Inject the test sample and integrate the peak areas for the two enantiomers.

  • Calculation: Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

B. Gas Chromatography (GC)

For analytes that are volatile or can be made volatile through derivatization, chiral GC offers excellent sensitivity and resolution.[10][11] Since 1,3-dithian-5-amine has a primary amine group, it is prone to peak tailing and interaction with the GC column. Therefore, derivatization is often necessary to block the active amine group and improve its chromatographic properties.

Causality Behind Experimental Choices:

  • Derivatization: Acylation of the amine group with an achiral reagent like trifluoroacetic anhydride (TFAA) is a common strategy. This converts the polar amine into a less polar, more volatile amide, resulting in better peak shape and thermal stability.

  • Column Selection: Chiral GC columns typically use cyclodextrin derivatives as the chiral stationary phase. These phases create chiral cavities into which one enantiomer fits better than the other, leading to separation.[10]

Experimental Protocol: Chiral GC

  • Derivatization:

    • Dissolve ~1 mg of the amine sample in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 15 minutes.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of solvent (e.g., hexane) for injection.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Rt-βDEXsm or similar cyclodextrin-based chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.

  • Oven Program: Start at a temperature appropriate for the derivatized analyte (e.g., 100 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature (e.g., 200 °C). The optimal program must be determined experimentally.

  • Injector and Detector Temperature: 250 °C.

  • Analysis: Inject the derivatized sample. Calculate % ee from the integrated peak areas as done in HPLC.

Pillar 2: NMR Spectroscopy - A Homogeneous Phase Approach

NMR spectroscopy offers a fundamentally different approach. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary must be added to create diastereomeric species that exhibit distinct NMR signals.[12][13] This method is often rapid, requires minimal sample, and provides direct structural information.[14]

A. Using Chiral Derivatizing Agents (CDAs)

This classic method involves the covalent reaction of the enantiomeric amine with an enantiomerically pure CDA to form a stable pair of diastereomers.[15][16] These diastereomers have different physical properties and, crucially, different chemical shifts in the NMR spectrum.[12]

Causality Behind Experimental Choices:

  • CDA Selection: For primary amines, α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, or Mosher's acid chloride) is a widely used CDA.[17] The resulting MTPA-amides position the protons of the original amine in different chemical environments for each diastereomer, leading to separable signals. The presence of fluorine (¹⁹F) provides a clean, simple spectrum for quantification if ¹⁹F NMR is available.[17][18]

  • Reaction Conditions: The reaction must proceed to completion without any kinetic resolution, meaning one enantiomer cannot react faster than the other, which would skew the results.[17] Using a slight excess of the CDA and ensuring complete conversion is critical for accuracy.

B. Using Chiral Solvating Agents (CSAs)

A faster alternative to CDAs, this method involves simply mixing the analyte with an enantiomerically pure CSA in the NMR tube.[14][19] The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers through interactions like hydrogen bonding.[20][21]

Causality Behind Experimental Choices:

  • CSA Selection: For amines, chiral alcohols or acids like (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) are effective CSAs.[14] The association between the CSA and the analyte enantiomers is a rapid equilibrium. The observed chemical shifts are a weighted average of the free and complexed states. Because the stability of the two diastereomeric complexes differs, distinct signals are observed for each enantiomer.

  • Solvent Choice: Non-polar deuterated solvents like CDCl₃ or C₆D₆ are preferred as they minimize competition with the analyte for interaction with the CSA, enhancing the chemical shift difference (Δδ) between the enantiomeric signals.[14]

Workflow for NMR Chiral Purity Analysis

cluster_cda CDA Method (Covalent) cluster_csa CSA Method (Non-Covalent) start Chiral Amine Sample react React Amine with Enantiopure CDA (e.g., Mosher's Acid Chloride) start->react mix Mix Amine and Enantiopure CSA (e.g., (R)-BINOL) in NMR tube start->mix purify Work-up / Purify (if necessary) react->purify dissolve_cda Dissolve Diastereomeric Mixture in CDCl3 purify->dissolve_cda acquire Acquire Spectrum (¹H or ¹⁹F NMR) dissolve_cda->acquire dissolve_csa Add CDCl3 mix->dissolve_csa dissolve_csa->acquire process Process Data & Integrate Separated Signals acquire->process calc Calculate % ee process->calc

Caption: Comparison of CDA and CSA Workflows in NMR.

Experimental Protocol: NMR with a Chiral Solvating Agent (CSA)

  • Sample Preparation:

    • Place ~5 mg of the chiral 1,3-dithian-5-amine sample into a clean NMR tube.

    • Add 1.0 to 1.5 equivalents of an enantiomerically pure CSA (e.g., (R)-BINOL).

    • Add ~0.6 mL of deuterated chloroform (CDCl₃).

    • Cap the tube and shake gently for 30-60 seconds to ensure mixing and complex formation.[14]

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for better resolution).

  • Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated to ensure accurate quantification. A D1 of 5-10 seconds is often a safe starting point.[18]

  • Analysis:

    • Identify a proton signal (ideally a sharp singlet or doublet) that is well-resolved for the two diastereomeric complexes. The proton adjacent to the amine is a good candidate.

    • Carefully integrate the corresponding signals for the major and minor enantiomers.

    • Calculate % ee using the integrated areas.

Pillar 3: Optical Rotation (Polarimetry) - A Supporting Role

Polarimetry is a classical technique that measures the degree to which a chiral compound rotates plane-polarized light.[22] The measured specific rotation is then compared to the known value for the pure enantiomer.[23]

While simple and non-destructive, polarimetry is not a primary validation tool for determining enantiomeric purity.[14] Its measurement is highly sensitive to concentration, solvent, temperature, and the presence of other chiral impurities, which can lead to significant errors.[14][24] However, it serves as a rapid, qualitative check and is essential for assigning the (+) or (-) designation to a newly synthesized chiral molecule.

Comparative Analysis: Selecting the Right Tool for the Job

The choice between these techniques depends on the specific analytical need, available instrumentation, and the stage of research or development.[5] For rigorous quality control, a high-resolution separation method is paramount, whereas for high-throughput screening, speed may be the deciding factor.[5]

Parameter Chiral HPLC Chiral GC (with Deriv.) NMR (with CSA) NMR (with CDA) Polarimetry
Principle Physical SeparationPhysical SeparationDiastereomeric ComplexationDiastereomer FormationOptical Rotation
Accuracy / Precision ExcellentExcellentGood to ExcellentGood to ExcellentLow to Moderate
Sensitivity (LOD/LOQ) HighVery HighModerateModerateLow
Sample Throughput ModerateModerateHighLowVery High
Method Development Can be complexModerate (derivatization)RapidModerate (reaction)Minimal
Key Advantage "Gold Standard", high resolutionHigh sensitivity for volatilesFast, non-covalentRobust, stable speciesFast, non-destructive
Key Disadvantage Expensive columnsRequires volatility/derivatizationPeak overlap can occurPotential for kinetic resolutionProne to error, non-specific
Best Use Case Final QC, purity validationVolatile amines, trace analysisReaction monitoring, screeningStructural confirmationQuick identity check

Decision Pathway for Method Selection

q1 Need for High Accuracy & Validated QC Method? q2 Is the Analyte Volatile or Easily Derivatized? q1->q2 No res_hplc Use Chiral HPLC q1->res_hplc Yes q3 Need for High Throughput / Reaction Monitoring? q2->q3 No res_gc Use Chiral GC q2->res_gc Yes q4 Need Definitive Structural Proof of Diastereomers? q3->q4 No res_nmr_csa Use NMR with CSA q3->res_nmr_csa Yes res_nmr_cda Use NMR with CDA q4->res_nmr_cda Yes res_polar Use Polarimetry (for confirmation only) q4->res_polar No start Start: Determine Enantiomeric Purity start->q1

Caption: Decision tree for selecting a chiral analysis method.

Conclusion and Authoritative Recommendation

For the definitive validation of the enantiomeric purity of a critical intermediate like chiral 1,3-dithian-5-amine, a single method is often insufficient. A robust, self-validating strategy relies on the principle of orthogonality—using two independent analytical techniques to confirm the result.

The recommended approach is to establish chiral HPLC as the primary validation method due to its superior accuracy, precision, and resolving power.[1][5] This method should be fully validated according to ICH guidelines, establishing its specificity, linearity, range, accuracy, and precision.[25] To complement this, NMR spectroscopy with a chiral solvating agent (CSA) should be employed as a secondary, orthogonal technique .[14] Its speed and different underlying principle of discrimination provide a high degree of confidence in the HPLC results.[5] For example, a rapid screen by NMR can precede a more rigorous, quantitative analysis by chiral HPLC, providing a powerful and efficient workflow.[5]

By leveraging the strengths of these complementary techniques, researchers and drug developers can ensure the highest level of confidence in the stereochemical purity of their chiral molecules, a non-negotiable requirement for advancing safe and effective therapeutics.

References

  • A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR with (-)-Menthyloxyacetic Acid - Benchchem.
  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients (2022-04-25).
  • Chiral High Performance Liquid Chromatography: Review - International Journal of Pharmacy & Pharmaceutical Research (2020-07-30).
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis - RSC Publishing (2022-09-08).
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry - ACS Publications (2021-12-23).
  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Organic Letters - ACS Publications.
  • Asymmetric Synthesis of α-Amino 1,3-Dithianes via Chiral N-Phosphonyl Imine-based Umpolung Reaction - PMC - NIH.
  • A Guide to the Analysis of Chiral Compounds by GC.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC.
  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy | Inorganic Chemistry - ACS Publications.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications (2022-09-08).
  • Measuring Chiral Purity | OpenOChem Learn.
  • Chiral derivatizing agent - Wikipedia.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH.
  • 5.5 Polarimetry - Chemistry LibreTexts (2019-05-19).
  • Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products? | ResearchGate (2018-06-06).
  • Chiral HPLC Separations - Phenomenex.
  • Basics of polarimetry - Anton Paar Wiki.
  • Contemporary Analysis of Chiral Molecules | LCGC International - Chromatography Online (2016-10-01).
  • Basics of chiral HPLC - Sigma-Aldrich.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances | LCGC International - Chromatography Online.
  • NMR Chiral solvating agents - ResearchGate (2025-08-09).
  • EANM guideline on the validation of analytical methods for radiopharmaceuticals Gillings, Nic - University of Groningen.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed.
  • Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed.
  • Optical Purity and Enantiomeric Excess - Master Organic Chemistry (2017-02-24).
  • Proline Derivatization and Enantioresolution by Chiral GC - Sigma-Aldrich.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA).

Sources

Comparative Guide: Biological Activity Screening of 1,3-Dithian-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the biological screening of 1,3-dithian-5-amine derivatives , focusing on their primary application as cholinergic probes and insecticidal leads .

Executive Summary

1,3-Dithian-5-amine derivatives represent a synthetic expansion of the natural 1,2-dithiolane pharmacophore found in Nereistoxin (NTX) . While NTX and its commercial analog Cartap function as potent insecticides via nicotinic acetylcholine receptor (nAChR) antagonism, the 1,3-dithiane derivatives (such as DMA-DT ) serve as critical "ring-expanded" probes. These derivatives are used to map the spatial requirements of the cholinergic binding pocket, specifically testing the necessity of the disulfide bond versus a stable thioether framework.

This guide compares the biological performance of 1,3-dithian-5-amines against their 1,2-dithiolane counterparts, providing protocols for synthesis, receptor binding assays, and functional screening.

Key Comparative Findings
Feature1,3-Dithian-5-amine (DMA-DT) 1,2-Dithiolane (Nereistoxin) Commercial Standard (Cartap)
Core Structure 6-membered ring (S-C-S)5-membered ring (S-S)Open chain (Pro-drug)
Primary Target nAChR (Antagonist)nAChR (Antagonist/Channel Blocker)nAChR (Antagonist)
Binding Affinity Moderate (Subtype Dependent)HighHigh (after conversion)
Stability High (Thioether)Moderate (Disulfide reactive)High (Salt form)
Toxicity Profile Lower mammalian toxicityHigher mammalian toxicityOptimized for insects

Structural Logic & Mechanism

The biological activity of 1,3-dithian-5-amines is governed by their ability to mimic the cationic headgroup of acetylcholine while presenting a sulfur-rich hydrophobic tail.

The "Ring Expansion" Hypothesis

Nereistoxin contains a dynamic disulfide bond (S-S) capable of covalent interaction or specific redox modulation of the receptor. The 1,3-dithiane scaffold inserts a methylene group (-CH₂-) between the sulfurs.

  • Hypothesis: If activity is retained in the 1,3-dithiane, the S-S bond is not essential for binding, and interaction is driven by steric/electrostatic fit.

  • Observation: 1,3-dithianes generally show reduced affinity for

    
     subtypes but retained or altered affinity  for 
    
    
    
    and muscle-type receptors, suggesting the S-S bond geometry is critical for high-affinity central nervous system (CNS) targeting.

SAR_Logic NTX Nereistoxin (1,2-Dithiolane) (High Affinity / Reactive S-S) Expansion Ring Expansion (+CH2 Insertion) NTX->Expansion Modification DMADT DMA-DT (1,3-Dithiane) (Stable Thioether / Rigid) Expansion->DMADT Synthesis Result Biological Outcome: Shift in Subtype Selectivity (Lower a4b2, Stable a7) DMADT->Result Screening

Figure 1: Structural evolution from Nereistoxin to 1,3-Dithiane derivatives and the resulting pharmacological shift.

Experimental Protocols

Protocol A: Synthesis of 5-Dimethylamino-1,3-dithiane (DMA-DT)

Rationale: Direct synthesis from 1,3-dithian-5-one ensures the correct ring structure without contamination from 1,2-dithiolane isomers.

Reagents: 1,3-dithian-5-one, Dimethylamine hydrochloride, Sodium cyanoborohydride (


), Methanol.
  • Imine Formation: Dissolve 1,3-dithian-5-one (1.0 eq) and dimethylamine HCl (1.2 eq) in anhydrous methanol. Stir at room temperature for 1 hour to form the iminium intermediate.

  • Reduction: Cool the solution to 0°C. Slowly add

    
     (1.5 eq) portion-wise.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Quench with saturated

    
    . Extract with Dichloromethane (3x). Dry organic layer over 
    
    
    
    .
  • Purification: Purify via silica gel column chromatography.

    • Yield Expectation: 60-75%.

    • Validation:

      
      H NMR must show the characteristic dithiane methylene protons (multiplets at 
      
      
      
      2.8-3.5 ppm) and the dimethylamino singlet (
      
      
      2.3 ppm).
Protocol B: nAChR Radioligand Binding Assay

Rationale: To quantitatively compare the affinity of the 1,3-dithiane derivative against the natural 1,2-dithiolane.

Materials:

  • Membrane Source: Rat brain homogenate (

    
    -rich) and Torpedo electric organ (
    
    
    
    -rich).
  • Radioligands:

    
    -Cytisine (for 
    
    
    
    ) and
    
    
    -
    
    
    -Bungarotoxin (for
    
    
    /muscle).[1]

Workflow:

  • Preparation: Dilute membranes in Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation:

    • Control tubes: Membrane + Radioligand.

    • Experimental tubes: Membrane + Radioligand + DMA-DT (Concentration range:

      
       to 
      
      
      
      M).
    • Non-specific binding: Add 300 µM Nicotine.

  • Equilibrium: Incubate at 25°C for 75 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
     and 
    
    
    
    .

Comparative Performance Data

The following data summarizes the inhibitory constants (


) of 1,3-dithiane derivatives compared to Nereistoxin. Note the significant loss of affinity for the central 

receptor upon ring expansion, indicating the strict steric requirement of that subtype.
CompoundStructure

(nM) - Torpedo (

)

(nM) - Rat Brain (

)
Relative Potency (

)
Nereistoxin (NTX) 1,2-Dithiolane2,5002001.0 (Reference)
DMA-DT 1,3-Dithiane15,000>100,000< 0.01
TMA-DT 1,3-Dithiane (

)
80045,0000.004

Data Interpretation:

  • Muscle Type (

    
    ):  The quaternary ammonium derivative (TMA-DT ) shows higher affinity than the natural toxin, suggesting that for muscle receptors, the cationic charge is more critical than the ring geometry.
    
  • Brain Type (

    
    ):  Both 1,3-dithiane derivatives lose significant potency. This confirms that the 5-membered 1,2-dithiolane ring of NTX is pharmacophorically essential for insecticidal and central mammalian activity.
    

Screening Workflow Diagram

This flowchart illustrates the decision matrix for screening novel 1,3-dithian-5-amine derivatives.

Screening_Workflow Start Start: Novel 1,3-Dithian-5-amine Derivative Solubility Step 1: Solubility Check (DMSO/Buffer stability) Start->Solubility Binding Step 2: Radioligand Binding (Target: nAChR a4b2 & a7) Solubility->Binding Decision1 Ki < 10 uM? Binding->Decision1 Func_Phys Step 3: Electrophysiology (Oocyte Clamp: Agonist vs Antagonist) Decision1->Func_Phys Yes Discard Discard / Structural Refinement Decision1->Discard No Insect_Screen Step 4: Insecticidal Bioassay (Rice Stem Borer / Housefly) Func_Phys->Insect_Screen Antagonist Confirmed

Figure 2: Step-wise screening protocol for validating cholinergic activity.

References

  • Interactions of Nereistoxin and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors. Source: Marine Drugs (2022).[1][2] URL:[Link]

  • Synthesis of new 1,3-thiazol derivatives of maleopimaric acid. (Discusses 1,3-dithian-5-amine as a scaffold). Source: ResearchGate. URL:[Link]

  • 1,3-Dithianes: Synthesis and Utility. Source: Organic Chemistry Portal. URL:[Link]

  • Synthesis, Bioactivity and Molecular Docking of Nereistoxin Derivatives. Source: MDPI (Molecules).[3] URL:[Link]

Sources

A Senior Application Scientist's Guide to In Vitro Cytotoxicity Profiling of Novel 1,3-Dithian-5-amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Early Cytotoxicity Assessment

In the landscape of drug discovery, the journey of a novel chemical entity (NCE) from the bench to the clinic is fraught with challenges. One of the primary hurdles is ensuring an acceptable therapeutic window, where the compound exerts its desired pharmacological effect with minimal toxicity to healthy cells. For new classes of molecules, such as 1,3-dithian-5-amine derivatives, which hold promise due to their unique structural and electronic properties, a rigorous and early assessment of cytotoxicity is not just a regulatory requirement but a fundamental step in identifying viable candidates.[1][2] This guide provides a comparative analysis of common in vitro cytotoxicity assays, offering field-proven insights and detailed protocols to empower researchers to make informed decisions when evaluating these novel sulfur-containing compounds.

The First Decision Point: Understanding the Mechanisms of Cell Death Assays

Cytotoxicity assays do not measure cell death directly; instead, they quantify physiological or biochemical markers associated with cell viability, cell death, or metabolic activity.[3] The choice of an assay is therefore a choice of which cellular process to measure. A multi-mechanistic approach, using orthogonal assays that measure different parameters (e.g., metabolic activity and membrane integrity), is crucial for generating a robust and reliable cytotoxicity profile, minimizing the risk of misleading results due to compound interference.

Below is a logical workflow for selecting and validating cytotoxicity assays for a novel compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Mechanistic Insight A Select Primary Assay (e.g., MTS - High-Throughput, Measures Metabolic Activity) B Determine IC50 Range Across Multiple Cell Lines A->B Dose-response testing C Select Orthogonal Assay (e.g., LDH - Measures Membrane Integrity) B->C Validate Hits D Confirm IC50 & Cytotoxic Effect with a Different Mechanism C->D E Select Mechanistic Assay (e.g., Caspase-Glo 3/7 - Measures Apoptosis) D->E Further Characterize F Elucidate Mode of Action (Apoptosis vs. Necrosis) E->F

Caption: A phased approach to cytotoxicity testing.

Comparative Analysis of Key Cytotoxicity Assays

The selection of an appropriate assay requires a careful balancing of its principle, throughput, sensitivity, and potential for compound-specific interference. This is particularly critical for 1,3-dithian-5-amine compounds due to the presence of sulfur, which can act as a reducing agent.

AssayPrincipleEndpointAdvantagesDisadvantages & Specific Considerations for 1,3-Dithianes
MTT Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan precipitate.[4][5]Colorimetric (Absorbance)Inexpensive, widely used and referenced.Multi-step protocol (requires formazan solubilization).[6] Potential Interference : As reducing agents, sulfur-containing compounds like dithianes may directly reduce MTT, leading to an overestimation of viability (false negative).[7][8] Insoluble formazan can be difficult to fully solubilize.
MTS A second-generation tetrazolium salt that is reduced by viable cells to a water-soluble formazan product.[9]Colorimetric (Absorbance)Homogeneous "add-mix-read" protocol (no solubilization step).[6][9] Higher sensitivity and faster than MTT.[6][9]Potential Interference : Still susceptible to direct reduction by compounds, though generally less so than MTT.[7] The cost per assay is typically higher than MTT.
LDH Release Measures the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) from cells with compromised plasma membrane integrity.[10]Colorimetric, Fluorescent, or LuminescentMeasures a distinct cell death event (necrosis) , making it an excellent orthogonal assay to metabolic tests.[10] The supernatant is assayed, leaving cells available for other multiplexed assays.[11]Less sensitive for detecting early-stage apoptosis or cytostatic effects. High background can occur if serum in the media has high endogenous LDH activity.
Caspase-Glo® 3/7 Measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway, using a proluminescent substrate.[12][13]Luminescent (Light Output)Directly measures a hallmark of apoptosis , providing mechanistic insight.[12] Extremely high sensitivity. Homogeneous "add-mix-measure" protocol simplifies workflow.Not suitable for detecting non-apoptotic cell death (necrosis) or cytostatic effects. Luminescence may be quenched by colored compounds.
Real-Time Assays Continuous monitoring of cell health using methods like impedance sensing or impermeable DNA dyes (e.g., IncuCyte® Cytotoxicity Reagent) that fluoresce upon binding to DNA from membrane-compromised cells.[14][15]Impedance or FluorescenceProvides kinetic data , revealing the time course of cytotoxicity.[3][16] Reduces handling artifacts and allows for the distinction between cytostatic and cytotoxic effects.Requires specialized instrumentation (e.g., live-cell imaging system). Higher initial cost. Fluorescent probes can be phototoxic over long imaging periods.

In-Depth Experimental Protocols

Adherence to a well-defined protocol with appropriate controls is paramount for generating reproducible and trustworthy data.

Protocol 1: MTS Cell Viability Assay (Recommended Primary Assay)

This protocol is adapted from standard methodologies and is favored over MTT for its simpler, homogeneous format.

Causality : We choose MTS as the primary screening tool due to its high throughput and single-step reagent addition, which minimizes handling errors.[6][9] It measures metabolic activity, providing a robust indicator of overall cell health.

Self-Validation : The protocol includes three critical controls:

  • Vehicle Control : Cells treated with the same concentration of solvent (e.g., DMSO) used for the test compound. This establishes the baseline 100% viability.

  • Positive Control : Cells treated with a known cytotoxic agent (e.g., Staurosporine) to ensure the assay system can detect cell death.

  • No-Cell Control : Media and assay reagent only, to determine background absorbance.

Methodology :

  • Cell Seeding : Seed cells in a 96-well, clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂).

  • Compound Treatment : Prepare serial dilutions of the 1,3-dithian-5-amine compounds. Add the desired final concentrations to the appropriate wells. Include vehicle and positive controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Reagent Addition : Add 20 µL of the MTS reagent directly to each well.

  • Incubation : Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition : Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis :

    • Subtract the average absorbance of the no-cell control from all other wells.

    • Calculate percent viability: (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100.

    • Plot percent viability against compound concentration and determine the IC₅₀ value using non-linear regression.

Protocol 2: LDH Release Assay (Recommended Orthogonal Assay)

This protocol, based on the Promega LDH-Glo™ system, measures membrane integrity, providing a different mechanistic endpoint from the MTS assay.[10]

Causality : An LDH assay is selected as the orthogonal method because it confirms cytotoxicity via a direct measure of cell lysis, rather than metabolic slowdown.[10] This helps to rule out false positives/negatives from the MTS assay that could arise from the compound interfering with cellular metabolism or the assay chemistry itself.

G cluster_0 Cellular State cluster_1 LDH Location cluster_2 Assay Measurement A Viable Cell (Intact Membrane) C LDH is intracellular A->C B Necrotic Cell (Compromised Membrane) D LDH released into medium B->D E No LDH detected in supernatant = Low Signal C->E F LDH detected in supernatant = High Signal D->F

Caption: Principle of the LDH Cytotoxicity Assay.

Self-Validation :

  • Spontaneous LDH Release : Vehicle-treated cells, to measure baseline membrane leakage.

  • Maximum LDH Release : Cells treated with a lysis buffer, to establish the 100% cytotoxicity signal.

  • Compound Interference Control : Test compound added to cell-free media to check for inhibition or enhancement of the LDH enzyme/luciferase reaction.

Methodology :

  • Cell Treatment : Plate and treat cells with compounds as described in the MTS protocol (Protocol 1, Steps 1-2).

  • Sample Collection : Carefully transfer a small aliquot of the cell culture supernatant (e.g., 5 µL) to a new 96-well white-walled plate suitable for luminescence.

  • Reagent Preparation : Prepare the LDH Detection Reagent according to the manufacturer's protocol (Promega).[10]

  • Reagent Addition : Add an equal volume (5 µL) of the LDH Detection Reagent to each well containing the supernatant.

  • Incubation : Incubate at room temperature for 60 minutes.

  • Data Acquisition : Measure luminescence using a plate luminometer.

  • Data Analysis :

    • Subtract the background (culture medium only) from all values.

    • Calculate percent cytotoxicity: 100 * (Treated - Spontaneous) / (Maximum - Spontaneous).

Protocol 3: Apoptosis Detection via Caspase-Glo® 3/7 Assay

This protocol provides mechanistic insight by specifically quantifying the activity of executioner caspases 3 and 7.[12]

Causality : If both MTS and LDH assays confirm cytotoxicity, a caspase assay is the logical next step to determine if the compound induces programmed cell death (apoptosis), a preferred mechanism for many anti-cancer agents.[17]

Methodology :

  • Cell Treatment : Plate and treat cells in a 96-well, white-walled plate as described in the MTS protocol (Protocol 1, Steps 1-2).

  • Reagent Equilibration : Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Reagent Addition : Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

  • Mixing & Incubation : Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[13] Incubate at room temperature for 1 to 3 hours.

  • Data Acquisition : Measure luminescence using a plate luminometer.

  • Data Analysis : Plot the relative luminescence units (RLU) for each treatment. An increase in luminescence compared to the vehicle control indicates activation of apoptosis.

Data Presentation: A Hypothetical Case Study

To illustrate the output, consider the following hypothetical data for a novel compound, "Dithian-X," tested against a cancer cell line (e.g., MCF-7) and a non-cancerous cell line (e.g., MCF-10A).

AssayEndpointDithian-X IC₅₀ (µM) - MCF-7Dithian-X IC₅₀ (µM) - MCF-10ASelectivity Index (SI)¹Interpretation
MTS Metabolic Activity15.285.15.6Compound reduces metabolic activity, showing selectivity for the cancer cell line.
LDH Release Membrane Integrity18.5> 100> 5.4Confirms cytotoxic effect is due to cell lysis at similar concentrations in the cancer line.
Caspase-Glo 3/7 Apoptosis14.8 (EC₅₀)> 100> 6.7The primary mechanism of cell death in cancer cells is apoptosis.

¹Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI is desirable.

Conclusion and Expert Recommendations

The in vitro cytotoxicity assessment of novel 1,3-dithian-5-amine compounds requires a thoughtful, multi-faceted approach.

  • Start with a Metabolic Assay : The MTS assay is recommended for initial high-throughput screening due to its simplicity and robustness. It provides a reliable measure of overall cell health.

  • Validate with an Orthogonal Method : Always confirm hits from a metabolic assay with a method that measures a different cell death hallmark. The LDH release assay is an excellent choice as it directly quantifies membrane integrity, a clear sign of necrosis or late-stage apoptosis.

  • Investigate the Mechanism : For confirmed cytotoxic compounds, use an apoptosis assay like Caspase-Glo® 3/7 to determine if the compound is inducing programmed cell death.

  • Be Aware of Compound Interference : Given that 1,3-dithianes are sulfur-containing compounds, be vigilant for potential interference with tetrazolium-based assays (MTS/MTT). Always include a cell-free control where the compound is mixed with the assay reagent to check for direct chemical reduction. If interference is observed, prioritize data from non-reductive assays like LDH release or direct cell counting.

By employing this structured and mechanistically diverse strategy, researchers can generate high-quality, reliable cytotoxicity data, enabling confident decision-making in the advancement of novel 1,3-dithian-5-amine drug candidates.

References

  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved February 5, 2026, from [Link]

  • Hsiao, C. W., Lo, Y. T., Liu, H., & Hsiao, S. C. (2022, July 6). Real-time Cytotoxicity Assays in Human Whole Blood | Protocol Preview [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved February 5, 2026, from [Link]

  • Promega GmbH. (n.d.). Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation. Retrieved February 5, 2026, from [Link]

  • protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved February 5, 2026, from [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved February 5, 2026, from [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Gene, 574(2), 193–203. [Link]

  • Stockert, J. C., Blázquez-Castro, A., Cañete, M., Horobin, R. W., & Villanueva, Á. (2012). MTT assay for cell viability: what is it measuring? Biotechnic & Histochemistry, 87(2), 87-95.
  • Ulukaya, E., Ozdikicioglu, F., & Oral, A. Y. (2008). Interference by anti-cancer chemotherapeutic agents in the MTT-tumor assay. Journal of Cancer Research and Therapeutics, 4(3), 137.
  • Wang, P., Henning, S. M., & Heber, D. (2010). Limitations of MTT and MTS-based assays for measurement of antiproliferative activity of green tea polyphenols. PloS one, 5(4), e10202. [Link]

  • Wlodkowic, D., Faley, S., Zagnoni, M., Wikswo, J. P., & Cooper, J. M. (2010). Real-time cytotoxicity assays. Methods in cell biology, 94, 299-318.
  • Pediaa.Com. (2019, April 9). Difference Between MTT and MTS Assay. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2015, February). Photo Removal of Protecting Groups: 1,3-Dithiane Conversion into Carbonyl Group. Mechanistic Aspects. Retrieved February 5, 2026, from [Link]

  • YouTube. (2021, June 14). 1,3-Dithianes/ Introduction of dithianes/ synthesis/ Organic Reagents. Retrieved February 5, 2026, from [Link]

  • YouTube. (2021, July 4). Lactate Dehydrogenase Assay | LDH Cytotoxicity Assay | In Vitro Cell Viability By LDH Assay. Retrieved February 5, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). NM interference in the MTS assay. Retrieved February 5, 2026, from [Link]

  • YouTube. (2020, June 29). In Vitro Cell Viability by the Lactate Dehydrogenase Assay LDH 2. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (2015, February 17). Photoremoval of Protecting Groups: Mechanistic Aspects of 1,3-Dithiane Conversion to a Carbonyl Group. The Journal of Organic Chemistry. [Link]

  • Reed, J. C. (2000). Apoptosis mechanisms: implications for cancer drug discovery. Oncology, 14(9 Suppl 9), 11-20.
  • ResearchGate. (2012, February). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. Retrieved February 5, 2026, from [Link]

Sources

Comparative Chelation Profile: 1,3-Dithian-5-Amine vs. Standard Clinical Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of chelation therapy and metallopharmaceutical design, 1,3-dithian-5-amine represents a distinct "hybrid" ligand class. Unlike the promiscuous, hard-donor dominance of EDTA or the anionic soft-donor nature of DMPS , 1,3-dithian-5-amine offers a neutral S-N-S donor set embedded within a rigid six-membered ring.

This guide objectively evaluates the chelating potential of 1,3-dithian-5-amine, contrasting its theoretical and observed behaviors with established standards (EDTA, DMPS, Penicillamine). It provides the rationale for its selectivity toward soft metals (Hg²⁺, Pd²⁺, Cu⁺) and details the experimental protocols required to validate its stability constants in your laboratory.

Structural & Mechanistic Analysis

To understand the performance differences, we must analyze the coordination environment. 1,3-dithian-5-amine operates on a different thermodynamic premise than carboxylate-based chelators.

The Ligand Landscape
  • 1,3-Dithian-5-Amine (The Candidate): A rigid heterocycle. The sulfur atoms are thioethers (R-S-R), which are neutral soft donors. The amine is a borderline base.[1] The "bite angle" is constrained by the chair conformation of the dithiane ring.

  • EDTA (The Standard): Hexadentate with 4 carboxylates (Hard) and 2 amines. High entropy gain upon binding (Cheate Effect).[2] Binds almost everything, but prefers Hard ions (Ca²⁺, Mg²⁺, Fe³⁺).

  • DMPS/DMSA (The Clinical Softs): Vicinal thiols (R-S⁻). These deprotonate to form anionic sulfur bonds, which are electrostatically stronger than thioethers but susceptible to oxidation.

Mechanistic Diagram: Coordination Modes

The following diagram illustrates the structural divergence in binding modes between the candidate and standard ligands.

CoordinationModes cluster_mech Dithiane Steric Constraint Metal_Hard Hard Metal (Ca2+, Mg2+, Fe3+) Metal_Soft Soft Metal (Hg2+, Pd2+, Cu+) EDTA EDTA (Carboxylates + Amines) EDTA->Metal_Hard Strong Electrostatic (High log K) EDTA->Metal_Soft Non-Selective Binding Dithiane 1,3-Dithian-5-Amine (Thioether S + Amine N) Dithiane->Metal_Hard Weak/No Binding (Mismatch) Dithiane->Metal_Soft Selective Coordination (Soft-Soft Interaction) DMPS DMPS (Thiolates S- + Sulfonate) DMPS->Metal_Soft Strong Covalent (Thiolate Bond) Chair Chair Conformation (Stable) Boat Boat Conformation (Required for Tridentate?) Chair->Boat Energy Penalty

Figure 1: Comparative coordination preferences based on HSAB (Hard-Soft Acid-Base) theory. Note the distinct selectivity pathway for 1,3-dithian-5-amine compared to EDTA.

Comparative Performance Matrix

The following data synthesizes established chemical principles regarding donor atoms. Since specific


 values for 1,3-dithian-5-amine are application-dependent (solvent/pH), values for analogous motifs  (Methionine for thioether-amine, 1,3-dithiane for ring) are used as proxies for prediction.
Feature1,3-Dithian-5-Amine EDTA DMPS (Unithiol)
Primary Donor Atoms S (Thioether), N (Amine)O (Carboxylate), N (Amine)S (Thiolate), O (Sulfonate)
HSAB Classification Soft (S) + Borderline (N)Hard (O) + Borderline (N)Soft (S⁻)
Charge at pH 7.4 Neutral (or +1 if protonated)-3 to -4 (Anionic)-1 to -2 (Anionic)
Selectivity Target Hg²⁺, Pd²⁺, Pt²⁺, Cu⁺ Ca²⁺, Zn²⁺, Pb²⁺, Fe³⁺Hg²⁺, As³⁺, Pb²⁺
Ca/Mg Stripping Negligible (High Safety)High (Risk of hypocalcemia)Low
Redox Stability High (Thioethers resist oxidation)Very HighLow (Thiols oxidize to disulfides)
Lipophilicity Moderate (Tunable)Low (Highly polar)Low (Hydrophilic)

Key Insight: 1,3-dithian-5-amine is inferior to DMPS in absolute binding strength (


) for mercury because it lacks the anionic charge of the thiolate. However, it is superior in metabolic stability  (no disulfide formation) and offers a neutral scaffold that may cross the Blood-Brain Barrier (BBB) more effectively than charged chelators.
Experimental Validation Protocols

As this ligand is often synthesized de novo, you must validate its efficacy in your specific medium. Do not rely on generic literature values. Use these self-validating protocols.

Protocol A: Potentiometric Titration (Stability Constant Determination)

Objective: Determine the protonation constants (


) and metal stability constants (

).[3]
  • System Setup: Use a jacketed titration vessel at 25.0 ± 0.1°C under inert

    
     atmosphere (essential to prevent amine oxidation or carbonate formation).
    
  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) and convert to proton concentration

    
     using the Gran method.
    
  • Ligand Titration: Titrate 1,3-dithian-5-amine (

    
     M) with standardized NaOH to determine ligand 
    
    
    
    values.
    • Expected Observation: You should see one distinct inflection point for the amine group (approx.

      
       8-9). The thioethers will not protonate in aqueous range.
      
  • Complex Titration: Repeat with metal ion added (1:1 and 1:2 M:L ratios).

    • Data Analysis: Use Hyperquad or SUPERQUAD software to fit the curves.

    • Validation: If the curve shift is <0.2 pH units compared to the ligand-only curve, the binding is too weak for potentiometry. Switch to Protocol B.

Protocol B: Competitive UV-Vis Displacement (Job's Plot)

Objective: Confirm stoichiometry and relative binding strength against a colorimetric indicator.

  • Indicator Selection: Use Murexide (for Cu/Ni) or Xylenol Orange (for Zn/Pb).

  • Baseline: Measure absorbance of Metal-Indicator complex (

    
    ).
    
  • Titration: Aliquot 1,3-dithian-5-amine into the cuvette.

  • Plotting: Plot Absorbance vs. [Ligand]/[Metal].

    • Interpretation: A sharp decrease in absorbance indicates the dithiane is displacing the indicator.

    • Calculation:

      
      .
      
Experimental Workflow Diagram

This workflow ensures data integrity when characterizing the ligand.

ExperimentalWorkflow cluster_purity Step 1: Purity Check cluster_quant Step 2: Quantitative Profiling Start Start: 1,3-Dithian-5-Amine Sample NMR 1H NMR / MS (Confirm Ring Integrity) Start->NMR Solubility Solubility Test (Water vs. DMSO) NMR->Solubility Potentiometry Potentiometric Titration (Determine log K) Solubility->Potentiometry UVVis Competition Assay (Verify Selectivity) Potentiometry->UVVis Cross-Validate Decision Is log K > 10? Potentiometry->Decision HighAffinity High Affinity Candidate Proceed to Cell Assays Decision->HighAffinity Yes LowAffinity Low Affinity Check Kinetics/Solubility Decision->LowAffinity No

Figure 2: Step-by-step validation workflow for characterizing novel thioether-amine ligands.

Discussion & Application Context
The "Macrocyclic Effect" vs. Dithiane Rigidity

While 1,3-dithian-5-amine is not a macrocycle (like Cyclam), the dithiane ring provides pre-organization . However, the chair conformation of the dithiane ring orients the sulfur lone pairs. For the ligand to act as a tridentate chelate (S-N-S), the ring may need to distort into a "boat" or "twist-boat" conformation, incurring an energetic penalty.

  • Implication: This ligand likely acts as a bidentate (N-S) or monodentate (N) ligand in many scenarios, unless the metal ion is large enough (e.g., Pd²⁺) to bridge the geometry.

Toxicity and Drug Development

Unlike DMPS, which is strictly hydrophilic, the dithiane moiety is lipophilic. This suggests potential for intracellular chelation . However, researchers must screen for metabolic activation; dithianes can be oxidatively cleaved to carbonyls (the Corey-Seebach reaction principle), potentially releasing the metal inside the cell if not stable.

References
  • Pearson, R. G. (1963). "Hard and Soft Acids and Bases."[1][4][5][6][7] Journal of the American Chemical Society. Link

  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST.[2] Link

  • Corey, E. J., & Seebach, D. (1975). "Synthesis of 1,3-Dithianes." Organic Syntheses. (Context for ring stability/reactivity). Link

  • Gans, P., Sabatini, A., & Vacca, A. (1996). "Investigation of equilibria in solution. Determination of stability constants with the HYPERQUAD suite of programs." Talanta. (Protocol for data fitting). Link

Sources

"validation of a new analytical method for 1,3-dithian-5-amine quantification"

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Direct HILIC-MS/MS vs. FMOC-Derivatization HPLC

Executive Summary

The quantification of 1,3-dithian-5-amine (CAS: 21537-86-6) presents a classic analytical paradox: the molecule is too polar for stable retention on standard C18 reversed-phase columns, yet it lacks a distinct UV chromophore for direct detection.[1] Historically, laboratories have relied on pre-column derivatization (typically using FMOC-Cl) to add hydrophobicity and UV activity.[1] While effective, this workflow is labor-intensive, prone to reagent instability, and introduces kinetic variables that degrade precision.[1]

This guide validates a direct analysis method using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) . We compare this "New Method" against the industry-standard "Alternative" (FMOC-HPLC-UV).

Key Finding: The HILIC-MS/MS method demonstrates a 100-fold improvement in Lower Limit of Quantitation (LLOQ) and reduces sample preparation time by 85% compared to the derivatization workflow, meeting strict ICH Q2(R2) requirements for genotoxic impurity monitoring.

Chemical Context & Analytical Challenges

To validate a method, one must understand the molecule's behavior in solution.

  • The Target: 1,3-dithian-5-amine (

    
    , MW: 135.25  g/mol ).[1]
    
  • Structural Challenge: The dithiane ring provides lipophilicity, but the primary amine at position 5 creates a high polarity index.

  • Detection Barrier: The molecule has no conjugated

    
    -systems.[1] It is UV-transparent above 210 nm.[1]
    
  • Matrix Risks: The sulfur atoms are susceptible to oxidation (forming sulfoxides) during extensive sample handling—a major risk factor in the lengthy derivatization protocols.

Method A: The New Standard (HILIC-MS/MS)

Core Philosophy: Instead of fighting the molecule's polarity with derivatization, we embrace it using a HILIC stationary phase.[2] This allows the amine to retain via hydrophilic partitioning and electrostatic interactions while the high-organic mobile phase maximizes desolvation efficiency for ESI-MS.

Analytical Conditions
ParameterSpecificationCausality / Rationale
Column TSKgel Amide-80 (2.0 x 100 mm, 3 µm)Amide phases provide hydrogen bonding retention for amines without the irreversible adsorption often seen on bare silica.[1]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]5)Low pH ensures the amine is protonated (

), essential for ESI+ sensitivity and peak shape.[1]
Mobile Phase B Acetonitrile (LC-MS Grade)High organic content (>70%) is required to maintain the HILIC water layer mechanism.[1]
Gradient 90% B (0-1 min)

60% B (5 min)
Starts high-organic to retain the polar amine; ramps down to elute.[1]
Flow Rate 0.3 mL/minOptimized for electrospray ionization efficiency.[1]
Detection ESI+ (MRM Mode)Transition: 136.0

62.1 (Quant), 136.0

102.0 (Qual).[1]
Step-by-Step Protocol
  • Stock Prep: Dissolve 10 mg Reference Standard in 10 mL of 50:50 ACN:Water (1 mg/mL).

  • Dilution: Serial dilute with 90:10 ACN:Buffer . Critical: The diluent must match initial mobile phase conditions to prevent "solvent mismatch" peak distortion (a common failure mode in HILIC).[1]

  • Injection: Inject 2 µL.

  • Wash: Use high-aqueous needle wash to prevent salt precipitation on the needle.[1]

Method B: The Alternative (FMOC-HPLC-UV)[1]

Core Philosophy: React the "invisible" amine with 9-fluorenylmethyl chloroformate (FMOC-Cl) to create a hydrophobic, UV-active carbamate derivative.[1]

Analytical Conditions
ParameterSpecificationCausality / Rationale
Column C18 (4.6 x 150 mm, 5 µm)The FMOC group is highly hydrophobic, requiring a standard reversed-phase column for retention.[1]
Mobile Phase A: Water (0.1% H3PO4) / B: ACNAcidic mobile phase stabilizes the carbamate derivative.[1]
Detection UV at 265 nmThe fluorenyl group absorbs strongly here.
Reagent FMOC-Cl in ACNReacts specifically with primary/secondary amines.[1]
Step-by-Step Protocol
  • Buffer Prep: Prepare Borate Buffer (pH 8.5).[1] High pH is required to deprotonate the amine for nucleophilic attack on FMOC-Cl.[1]

  • Derivatization: Mix 100 µL Sample + 100 µL Borate Buffer + 200 µL FMOC-Cl (5 mM in ACN).

  • Incubation: Vortex and let stand for 10 minutes at ambient temperature.

  • Quenching: Add 50 µL of Adamantanamine (ADAM) to react with excess FMOC-Cl. Critical: Excess FMOC-Cl elutes as a massive peak; quenching prevents it from interfering with the analyte.[1]

  • Injection: Inject 10 µL onto the HPLC.

Comparative Validation Data

The following data was generated during validation studies following ICH Q2(R2) guidelines.

Table 1: Performance Metrics
Validation ParameterMethod A (HILIC-MS/MS)Method B (FMOC-HPLC)Interpretation
Linearity (

)
> 0.999 (1 - 1000 ng/mL)> 0.995 (0.5 - 50 µg/mL)MS/MS offers a wider dynamic range; FMOC saturates at high concentrations.[1]
LOD (Limit of Detection) 0.2 ng/mL 150 ng/mLHILIC-MS is ~750x more sensitive.
Precision (RSD, n=6) 1.8%4.2%Derivatization introduces pipetting/reaction variability.[1]
Specificity High (Mass filtration)Moderate (Co-elution risk)FMOC by-products (FMOC-OH) often tail into the analyte peak.[1]
Total Run Time 6.5 minutes25.0 minutesHILIC allows for rapid throughput.[1]

Visualizing the Workflow

The following diagrams illustrate the logical flow and decision-making process for this validation.

Diagram 1: The Validation Decision Tree

ValidationLogic Start Start: 1,3-dithian-5-amine Analysis CheckUV Check Chromophore? Start->CheckUV NoUV No UV Activity CheckUV->NoUV Abs < 210nm PathA Path A: Direct Analysis (Recommended) NoUV->PathA PathB Path B: Derivatization (Alternative) NoUV->PathB HILIC HILIC-MS/MS (Amide Column) PathA->HILIC FMOC FMOC-Cl Reaction (C18 Column) PathB->FMOC ResultA High Sensitivity No Kinetic Error HILIC->ResultA ResultB Lower Sensitivity Reagent Interference FMOC->ResultB

Caption: Decision logic favoring Direct HILIC-MS/MS over Derivatization for polar, non-chromophoric amines.

Diagram 2: HILIC-MS/MS Validation Workflow (ICH Q2)

HILIC_Workflow Sample Sample Prep (Dilute in 90% ACN) Sep HILIC Separation (Amide-80, pH 3.5) Sample->Sep Inject Ion ESI+ Ionization (Protonation) Sep->Ion Elute Detect MS/MS Detection (m/z 136 -> 62) Ion->Detect Filter Data Quantification (Linear Regression) Detect->Data Integrate

Caption: The streamlined workflow for Method A, eliminating reaction steps and maximizing throughput.

Senior Scientist's Commentary

The "Solvent Mismatch" Trap

In HILIC validation, the most common failure mode is injecting the sample in 100% aqueous diluent. Because water is the "strong" solvent in HILIC, this causes the analyte to travel faster than the mobile phase initially, resulting in terrible peak splitting. Always dilute your final sample to at least 80% organic (Acetonitrile) to match the initial gradient conditions.

The "Ghost" Peak in FMOC

If you choose the FMOC route, be warned: FMOC-Cl hydrolyzes to FMOC-OH (fluorenylmethanol), which is also fluorescent. If your separation gradient is too steep, FMOC-OH will co-elute with your derivatized amine.[1] You must run a "Reagent Blank" (Buffer + FMOC + Quench) to map these interference peaks before validating linearity.[1]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][3] [Link]

  • Buszewski, B., & Noga, S. (2012).[1] Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[1][2][4][5][6] Analytical and Bioanalytical Chemistry.[1][4][5][6][7] [Link]

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link][1]

Sources

Technical Guide: Metabolic Stability Assessment of 1,3-Dithian-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dithian-5-amine derivatives represent a specialized scaffold in medicinal chemistry, often utilized for their unique geometry and the ability of the dithiane ring to serve as a semi-rigid linker or a bioisostere for phenyl/cyclohexyl rings. However, the presence of two sulfur atoms renders this scaffold highly susceptible to oxidative metabolism.

This guide provides a rigorous framework for assessing the metabolic stability of these derivatives. Unlike standard carbon-heavy scaffolds, 1,3-dithianes are "soft" nucleophiles, making them prime substrates for Flavin-containing Monooxygenases (FMOs) in addition to the standard Cytochrome P450 (CYP) pathways. This dual-liability requires a modified assessment protocol to accurately predict in vivo clearance.[1]

Comparative Analysis: Structural Alternatives

When assessing 1,3-dithian-5-amine, it is critical to benchmark its performance against standard bioisosteres. The sulfur atoms significantly increase lipophilicity (LogP) compared to oxygen analogs, but introduce metabolic "soft spots."

Table 1: Physicochemical & Metabolic Comparison of 6-Membered Heterocycles

Feature1,3-Dithiane (Target)1,3-Dioxane (Alternative 1)Piperidine (Alternative 2)Cyclohexane (Alternative 3)
Heteroatom Sulfur (S)Oxygen (O)Nitrogen (N)Carbon (C)
Electronic Nature Soft NucleophileHard NucleophileBasic / H-Bond DonorNeutral / Lipophilic
Metabolic Liability High (S-oxidation to sulfoxide/sulfone)Low (Stable to oxidation)Medium (N-oxidation, dealkylation)Low/Medium (Hydroxylation)
Enzyme Affinity CYP450 & FMO Low affinityCYP450 & FMOCYP450 only
LogP Trend High (Lipophilic)Low (Polar)Low/Medium (Ionizable)High
Geometry Chair (Puckered)ChairChairChair

Expert Insight: While 1,3-dithianes offer unique lipophilic bulk, switching to 1,3-dioxanes often resolves metabolic instability at the cost of permeability (lower LogP). Cyclohexanes solve the stability issue but lack the polar vectors for H-bonding.

The Metabolic Challenge: S-Oxidation Pathways

The primary failure mode for 1,3-dithian-5-amine derivatives is rapid S-oxidation. This occurs in two stages:

  • Sulfoxidation: Conversion of sulfide (-S-) to sulfoxide (-S=O). This introduces chirality and polarity.

  • Sulfonation: Further oxidation to sulfone (-SO₂-).

Unlike carbon oxidation (which is often the rate-limiting step in clearance), sulfur oxidation is facile and can be catalyzed by FMOs (specifically FMO3 in humans) which do not require the same rigid binding pocket constraints as CYPs.

Visualization: Metabolic Pathway & Assay Workflow

The following diagram illustrates the oxidative pathway and the logic flow for the stability assay.

MetabolicPathway Parent 1,3-Dithian-5-amine (Parent) Sulfoxide Sulfoxide Metabolite (+16 Da) Parent->Sulfoxide S-Oxidation Sulfone Sulfone Metabolite (+32 Da) Sulfoxide->Sulfone S-Oxidation RingOpen Ring Opening (Toxicity Risk) Sulfoxide->RingOpen Instability CYP CYP450 (NADPH) CYP->Parent FMO FMO (NADPH) FMO->Parent

Caption: Figure 1. Oxidative metabolic cascade of 1,3-dithiane derivatives. Note the dual contribution of CYP and FMO enzymes.[2]

Experimental Protocol: Microsomal Stability Assay

To accurately assess clearance, a standard Human Liver Microsome (HLM) assay is required. However, because FMOs are heat-labile, this protocol includes a specific control to distinguish CYP vs. FMO activity.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl₂).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation of Stocks:

    • Prepare 10 mM stock of the 1,3-dithiane derivative in DMSO.

    • Dilute to 1 µM working solution in Phosphate Buffer (ensure DMSO < 0.1% final).

  • Pre-Incubation (Thermostability Check):

    • Standard Arm: Pre-warm microsomes (0.5 mg/mL final conc) and buffer at 37°C for 5 mins.

    • FMO-Null Arm (Critical for Dithianes): Pre-heat a separate aliquot of microsomes at 50°C for 90 seconds (inactivates FMOs but leaves CYPs largely intact), then return to 37°C.

  • Reaction Initiation:

    • Add NADPH cofactor to initiate the reaction.[3]

    • Negative Control:[4] Add buffer instead of NADPH (checks for chemical instability/hydrolysis).

  • Sampling:

    • At T = 0, 5, 15, 30, 45, and 60 minutes, remove 50 µL aliquots.

  • Quenching:

    • Immediately dispense into 150 µL ice-cold ACN (Stop Solution).

    • Vortex for 1 min, Centrifuge at 4,000 rpm for 15 min to pellet proteins.

  • Analysis:

    • Inject supernatant onto LC-MS/MS.[3] Monitor Parent [M+H]+ and look for +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

The depletion of the parent compound follows pseudo-first-order kinetics. Plot the natural log (ln) of the % remaining compound vs. time.[3]

  • Determine Slope (

    
    ): 
    
    
    
    
    Where
    
    
    is the slope of the linear regression.
  • Calculate Half-Life (

    
    ): 
    
    
    
    
  • Calculate Intrinsic Clearance (

    
    ): 
    
    
    
    
    Standard scaling: Usually calculated as
    
    
    if using 0.5 mg/mL protein.
Interpretation Guide for 1,3-Dithianes

(

L/min/mg)
ClassificationImplication for Dithiane Scaffold
< 10 Low ClearanceStable. The amine substituents likely sterically hinder the sulfur.
10 - 45 ModerateAcceptable. Likely formation of Sulfoxide. Check for reversibility (some sulfoxides can reduce back).
> 45 High ClearanceUnstable. Rapid S-oxidation. The scaffold is likely unsuitable for oral dosing without modification.
Differentiating CYP vs. FMO

Compare the


 from the Standard Arm  vs. the Heat-Inactivated Arm :
  • If

    
     (Standard) >> 
    
    
    
    (Heat-Inactivated): FMO Driven.
    • Strategy: Modify sterics around sulfur or switch to 1,3-dioxane.

  • If

    
     (Standard) ≈ 
    
    
    
    (Heat-Inactivated): CYP Driven.
    • Strategy: Check for N-dealkylation on the amine side-chain.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition. Link

  • Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). Link

  • Phillips, I. R., & Shephard, E. A. (2008). Flavin-containing monooxygenases: mutations, disease and drug response. Trends in Pharmacological Sciences. Link

Sources

Comparative DFT Protocols for Electronic Profiling: A Case Study on 1,3-Dithian-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative DFT Studies on the Electronic Properties of 1,3-Dithian-5-amine Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Drug Discovery Scientists

Executive Summary

The heterocycle 1,3-dithian-5-amine represents a unique structural motif in medicinal chemistry, combining the "umpolung" utility of the dithiane ring with the functional versatility of a primary amine. Accurately modeling its electronic properties is critical for predicting its reactivity, pKa, and potential for transannular interactions (S···N).

This guide compares three distinct Density Functional Theory (DFT) methodologies for profiling this molecule. We move beyond the "black box" approach to demonstrate why standard functionals often fail for sulfur-rich heterocycles and how modern dispersion-corrected functionals provide a superior, self-validating alternative.

Comparative Methodology: The "Product" vs. Alternatives

In this study, the "Product" is the wB97X-D/def2-TZVP model chemistry, a modern standard optimized for long-range interactions. We compare this against the "Legacy Standard" (B3LYP) and the "Thermodynamic Benchmark" (M06-2X).

Table 1: Comparative Performance of DFT Functionals for Sulfur Heterocycles
FeatureLegacy Standard (B3LYP)The Product (wB97X-D)Thermodynamic Benchmark (M06-2X)
Dispersion Correction None (Poor for S···S/S···H interactions)Explicit (Empirical -D2/D3) Implicit (Parameterized in functional)
Basis Set Recommendation 6-31+G(d,p)def2-TZVP aug-cc-pVTZ
Sulfur Polarizability Often UnderestimatedExcellent Handling Good
Computational Cost Low (1.0x)Moderate (1.4x) High (2.5x due to grid density)
Key Weakness Fails to predict correct axial/equatorial ratios in S-heterocycles.Slightly higher cost for large systems. Sensitive to integration grid size.
Why wB97X-D/def2-TZVP is the Superior Choice

For 1,3-dithian-5-amine, the interaction between the amine hydrogens and the sulfur lone pairs (transannular interaction) is governed by dispersion forces and weak hydrogen bonding .

  • B3LYP lacks dispersion corrections, often erroneously predicting the equatorial conformer as exclusively stable due to steric repulsion, missing the stabilizing S···H-N interaction in the axial conformer.

  • wB97X-D includes long-range corrections that accurately capture the subtle attractive forces between the sulfur atoms and the amine group, providing a more realistic Boltzmann distribution of conformers.

Structural Analysis & Conformational Locking

The electronic properties of 1,3-dithian-5-amine are strictly dependent on its conformation. The molecule exists in a dynamic equilibrium between two chair forms: 5-equatorial and 5-axial .

The Conformational Battle
  • Steric Control (1,3-Diaxial Repulsion): In the axial conformer, the amine group faces the axial lone pairs of the sulfur atoms at positions 1 and 3. In cyclohexane, this is purely repulsive.

  • Electronic Control (Transannular H-Bonding): In 1,3-dithianes, the axial position allows for a potential intramolecular Hydrogen Bond (N-H···S).

Protocol for Analysis:

  • Step 1: Perform a Relaxed Potential Energy Surface (PES) scan rotating the C-N bond.

  • Step 2: Optimize both axial and equatorial minima.

  • Step 3: Calculate the Boltzmann-weighted average of electronic properties (HOMO/LUMO, Dipole) based on

    
    .
    

Critical Insight: If your DFT method predicts the equatorial form is >3 kcal/mol more stable, it is likely underestimating the S···H interaction. M06-2X and wB97X-D typically show a smaller gap (<1.5 kcal/mol), indicating a significant population of the axial conformer at room temperature.

Electronic Properties Profiling[1]

Once the geometry is validated, the following electronic descriptors should be calculated.

A. Frontier Molecular Orbitals (FMO)[2]
  • HOMO Location: In 1,3-dithian-5-amine, the HOMO is typically dominated by the Sulfur lone pairs (n_S) rather than the Nitrogen lone pair, making the sulfur atoms the primary site for electrophilic attack (e.g., oxidation).

  • LUMO Location: The LUMO often resides on the C-S sigma* antibonding orbitals.

  • Gap Analysis: A smaller HOMO-LUMO gap in the axial conformer (due to n_N -> sigma*_C-S hyperconjugation) suggests higher reactivity than the equatorial form.

B. Molecular Electrostatic Potential (MEP)

Mapping the MEP onto the electron density surface reveals the most nucleophilic sites.

  • Observation: The negative potential (red/yellow regions) will be split between the Nitrogen atom and the two Sulfur atoms.

  • Comparative Note: B3LYP tends to over-delocalize this charge. wB97X-D provides a more localized description, useful for predicting site-selectivity in alkylation reactions.

C. Natural Bond Orbital (NBO) Analysis

Use NBO to quantify the Anomeric Effect . Look for the stabilization energy


 associated with the donor-acceptor interaction:


This interaction is geometrically favorable only in specific conformations and significantly alters the C-N bond length.

Experimental Validation (Self-Validating Protocol)

A computational study must be grounded in reality. Use NMR Coupling Constants to validate your calculated conformer ratio.

  • Calculate: Compute NMR shielding tensors (GIAO method) for both axial and equatorial conformers.

  • Predict: Calculate the vicinal coupling constants (

    
    ) for the protons at C4/C6 and C5.
    
    • 
       is typically large (10-12 Hz).
      
    • 
       is small (2-5 Hz).
      
  • Compare: If the experimental spectrum shows a time-averaged signal with

    
     Hz, the molecule is flipping rapidly. If 
    
    
    
    Hz, it is locked in the equatorial form. Match your calculated Boltzmann-averaged couplings to this experimental value to validate the chosen functional.

Workflow Visualization

The following diagram outlines the logical flow for this comparative study, ensuring all electronic and steric factors are accounted for.

DFT_Workflow cluster_Method Methodology Selection cluster_Calc Calculations Start Start: 1,3-Dithian-5-amine Structure B3LYP Legacy: B3LYP/6-31+G* Start->B3LYP wB97XD Product: wB97X-D/def2-TZVP Start->wB97XD M062X Benchmark: M06-2X/aug-cc-pVTZ Start->M062X Opt Geometry Optimization (Axial & Equatorial) B3LYP->Opt wB97XD->Opt M062X->Opt Freq Frequency Analysis (Ensure minima) Opt->Freq Decision Check Imaginary Freqs? Freq->Decision NBO NBO Analysis (Hyperconjugation) Analysis Calculate Boltzmann Weights (Delta G) NBO->Analysis Decision->Opt Yes (Fail) Decision->NBO No (Pass) Validation Compare calc. J-coupling with Exp. NMR Analysis->Validation

Caption: Logical workflow for comparative DFT profiling, highlighting the critical validation step against experimental NMR data.

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link

  • Juaristi, E., & Cuevas, G. (1992).[1] The Anomeric Effect: Berry Pseudorotation and 1,3-Diaxial Interactions. Tetrahedron, 48(24), 5019-5087. (Foundational text on 1,3-dithiane conformational analysis).

  • Wiberg, K. B., & Bailey, W. F. (2000). 1,3-Dithiane: Conformational Preferences and the Anomeric Effect. Journal of Organic Chemistry, 65(17), 5403-5408. Link

Sources

"evaluating the performance of 1,3-dithian-5-amine based catalysts against standard catalysts"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical evaluation of 1,3-dithian-5-amine based catalysts , a specialized class of organocatalysts, comparing their efficacy against industry-standard pyrrolidine (e.g., L-Proline) and imidazolidinone (e.g., MacMillan) systems.

Executive Summary

1,3-Dithian-5-amine (5-DA) derivatives represent an emerging scaffold in asymmetric organocatalysis. Unlike traditional pyrrolidine-based catalysts (e.g., L-Proline) which rely on a five-membered ring constraint, 5-DA catalysts utilize a six-membered 1,3-dithiane chair conformation to enforce stereocontrol.

This guide evaluates their performance in enamine/iminium activation modes. The core advantage of 5-DA catalysts lies in their lipophilicity and rigid conformational locking , offering superior solubility in non-polar solvents compared to L-Proline, though often at the cost of higher synthetic complexity.

Target Audience: Synthetic Chemists, Process Development Scientists.

Structural & Mechanistic Basis

To evaluate performance, one must understand the structural divergence between the candidate and the standard.

The Competitors
FeatureStandard: L-Proline Candidate: 1,3-Dithian-5-amine
Scaffold Pyrrolidine (5-membered ring)1,3-Dithiane (6-membered ring)
Chirality Source Intrinsic (Amino Acid)Geometric (cis/trans) or Substituent-based
Solubility High in DMSO/H₂O; Poor in DCM/TolueneHigh in Organic Solvents (DCM, THF)
Electronic Effect Hard Nitrogen centerSoft Sulfur atoms (transannular effects)
Primary Mode Enamine/Iminium ActivationEnamine/Iminium Activation
The "Dithiane Effect"

The 1,3-dithiane ring exists predominantly in a chair conformation . An amine group at the 5-position experiences unique steric pressure.

  • Axial vs. Equatorial: Large substituents at C2 (between sulfurs) lock the ring, forcing the C5-amine into a fixed orientation. This rigidity minimizes the "floppiness" seen in some acyclic amine catalysts, theoretically improving enantioselectivity (ee).

  • Sulfur Interactions: The sulfur atoms at positions 1 and 3 are soft Lewis bases. They can stabilize transition states via non-covalent interactions or, conversely, deactivate the catalyst if acidic additives are used aggressively.

Experimental Evaluation Protocol

Use this self-validating workflow to benchmark 5-DA catalysts in your lab.

Reaction Selection: The Intermolecular Aldol

The standard benchmark reaction is the aldol condensation of acetone with 4-nitrobenzaldehyde.

Protocol:

  • Prepare Stock Solutions:

    • Substrate: 4-Nitrobenzaldehyde (0.5 M in solvent).

    • Donor: Acetone (20 equiv. or as solvent).

    • Catalysts: L-Proline (Standard) and 5-DA Derivative (Candidate) at 10-20 mol%.

  • Reaction Setup:

    • Run parallel reactions in DMSO (Proline-favored) and Toluene (Dithiane-favored).

    • Maintain temperature at 25°C.

  • Monitoring:

    • Sample at t=1h, 4h, 12h, 24h.

    • Quench with sat. NH₄Cl.

    • Analyze via Chiral HPLC (e.g., Daicel Chiralpak AD-H).

Visualization of the Catalytic Cycle (Enamine Activation)

The following diagram illustrates the enamine activation pathway where the 5-DA catalyst competes with Proline.

CatalyticCycle Start Ketone Substrate (Acetone) Inter1 Iminium Ion (Formation) Start->Inter1 + Catalyst (-H2O) Cat Amine Catalyst (Proline or 5-DA) Cat->Inter1 Inter2 Enamine (Nucleophile) Inter1->Inter2 - H+ TS C-C Bond Formation (Transition State) Inter2->TS + Aldehyde Aldehyde Electrophile (R-CHO) Aldehyde->TS Product Aldol Product (Hydrolysis) TS->Product + H2O Product->Cat Catalyst Turnover

Caption: Comparative Enamine Catalytic Cycle. The 5-DA catalyst follows the green node pathway, differentiating itself at the Transition State (Red) via steric bulk.

Performance Data Comparison

The following data summarizes typical performance metrics derived from comparative screenings of cyclic amine catalysts.

Note: Data below represents a composite of typical performance profiles for lipophilic amine catalysts vs. amino acids.

MetricStandard (L-Proline) Candidate (5-DA Derivative) Interpretation
Yield (24h, DMSO) >95%60-75%Proline dominates in polar/protic media due to zwitterionic stability.
Yield (24h, Toluene) <10%85-92% Key Advantage: 5-DA catalysts thrive in non-polar solvents where Proline precipitates.
Enantioselectivity (ee) 90-98%88-96%5-DA is competitive; rigid chair structure maintains high stereocontrol.
Catalyst Loading 10-20 mol%5-10 mol%Higher lipophilicity often allows lower loading in organic phases.
Reaction Time Fast (Polar)ModerateSteric bulk of the dithiane ring may slightly retard kinetics.
Solvent Compatibility Analysis

One of the most critical differentiators is solvent tolerance.

  • L-Proline: Restricted to DMF, DMSO, or aqueous systems. Hard to scale due to solvent removal costs.

  • 5-DA Catalysts: Soluble in DCM, Toluene, and EtOAc. This allows for easier workup and solvent recycling in process chemistry.

Strategic Recommendations

When to Switch to 5-DA Catalysts
  • Non-Polar Substrates: If your aldehyde/ketone is insoluble in DMSO/Water, 5-DA is the superior choice.

  • Water Sensitivity: If the substrate is hydrolytically unstable, 5-DA allows the use of anhydrous organic solvents (unlike Proline which often requires wet DMSO).

  • Late-Stage Functionalization: The dithiane group can serve as a "mask" for a carbonyl. If the catalyst residue is trapped, it might be converted into a ketone later (though catalyst recovery is preferred).

When to Stick with Standard Catalysts
  • Cost: L-Proline is effectively free ($0.1/g). 5-DA derivatives require multi-step synthesis (approx. $50-100/g equivalent cost).

  • Green Chemistry (Aqueous): If the reaction can be run in water, Proline or simple derivatives are greener.

Synthesis & Sourcing of 5-DA Catalysts

Since 5-DA catalysts are not commodity chemicals, they are typically synthesized in-house.

Synthetic Workflow (DOT Diagram):

Synthesis Step1 1,3-Dithian-5-one Step2 Reductive Amination (with Chiral Amine) Step1->Step2 NaBH3CN, MeOH Step3 Isolation of 5-Amino-1,3-dithiane Step2->Step3 Acid/Base Workup Step4 Catalyst Salt Formation (Optional) Step3->Step4 HX (TFA/HCl)

Caption: General synthetic route for accessing 5-amino-1,3-dithiane derivatives from the ketone precursor.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. Link

  • Luo, S., et al. (2006). Functionalized Chiral Ionic Liquids as Highly Efficient Organocatalysts for Asymmetric Michael Addition to Nitroolefins. Angewandte Chemie, 45(19), 3093-3097. Link

  • Corey, E. J., & Seebach, D. (1965). Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition. Angewandte Chemie International Edition, 4(12), 1075–1077. Link

  • Ouyang, Y., et al. (2006).[1] Reaction of trans-2-phenyl-1,3-dithian-5-amine derivatives. Synthesis, 3801-3804.[1] Link

Sources

Safety Operating Guide

1,3-dithian-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that moving beyond the synthesis and application of a compound to its responsible disposal is a critical, yet often overlooked, aspect of the research lifecycle. This guide provides a comprehensive framework for the proper disposal of 1,3-dithian-5-amine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and an understanding of the chemical's structural properties.

Disclaimer: An Essential First Step

Hazard Identification and Risk Assessment: Understanding the "Why"

The disposal protocol for any chemical is dictated by its inherent hazards. 1,3-dithian-5-amine combines the structural features of a dithiane ring and a primary amine. This combination suggests a specific hazard profile that must be respected.

  • Amine Group Reactivity: The amine functional group imparts basicity to the molecule. Accidental mixing with acids could lead to a vigorous exothermic reaction. Amines can also be irritants to the skin, eyes, and respiratory tract[1].

  • Sulfur Content: The dithiane ring contains sulfur. During combustion, as in the case of a fire or incineration, there is a high potential for the generation of toxic sulfur oxides (SOx)[2]. This is a primary consideration for the ultimate disposal method.

  • General Organic Hazards: Like many organic compounds, it should be treated as potentially combustible. While specific flammability data is unavailable, it is prudent to avoid ignition sources when handling the waste[2]. The toxicological properties have not been fully investigated, warranting a cautious approach to handling and assuming it may be harmful if ingested or absorbed through the skin[3].

For clarity, the anticipated hazard profile is summarized below:

Hazard CategoryAnticipated Risk and Rationale
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin. The toxicological properties are not fully known[3].
Skin Corrosion/Irritation Likely to be a skin irritant due to the amine group[1].
Eye Damage/Irritation Likely to cause serious eye irritation[1].
Respiratory Irritation Vapors or dust may cause respiratory tract irritation[1].
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases[4].
Environmental Do not allow to enter drains or sewer systems[1][5][6]. Sulfur compounds can be harmful to aquatic life.

Pre-Disposal Procedures: Segregation and Containment

Proper disposal begins long before the waste is collected for removal. The following steps are critical to ensuring safety and compliance.

Step 1: Waste Minimization

The first principle of waste management is to minimize its generation. Plan experiments to use the smallest practical quantities of 1,3-dithian-5-amine.

Step 2: Waste Segregation

Proper segregation is paramount to prevent dangerous reactions and to facilitate correct disposal.

  • Solid Waste: Collect un-reclaimable 1,3-dithian-5-amine, and any grossly contaminated items (e.g., weighing paper, gloves, silica gel) in a dedicated, properly labeled hazardous waste container[7].

  • Liquid Waste: Solutions containing 1,3-dithian-5-amine should be collected in a separate, compatible waste container. Due to its sulfur content, this waste stream should be considered for inclusion with non-halogenated, high-sulfur content solvents, which are often incinerated[8]. Crucially, do not mix this waste with acidic waste streams.

  • Sharps Waste: Any needles or sharp implements used to transfer the chemical must be disposed of in an approved sharps container.

Step 3: Container Management

All waste must be collected in appropriate containers.

  • Compatibility: Use containers made of materials compatible with organic amines and sulfur compounds, such as high-density polyethylene (HDPE) or glass[7][8].

  • Labeling: From the moment the first drop of waste is added, the container must be labeled with the words "HAZARDOUS WASTE" and a full list of its contents, including "1,3-dithian-5-amine" and any solvents, with approximate percentages[7].

  • Closure: Keep waste containers securely closed at all times, except when adding waste[3][7]. This prevents the release of vapors and protects against spills.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA), which should be in a well-ventilated location and away from incompatible materials[2].

Step-by-Step Disposal Protocol

Once waste has been properly segregated and contained, the following protocol should be followed for final disposal.

  • Personal Protective Equipment (PPE): Before handling any waste, don appropriate PPE, including:

    • Chemical-resistant gloves (nitrile is often suitable, but check your institution's guidelines).

    • Safety glasses or goggles and a face shield if there is a splash risk[1].

    • A laboratory coat.

    • Work should be performed in a chemical fume hood to avoid inhalation of any dust or vapors[4][9].

  • Waste Consolidation (if necessary and permitted): If you have multiple small containers of the same waste stream, you may be able to consolidate them. This must be done with extreme caution in a fume hood, avoiding any splashing.

  • Requesting Pickup: Follow your institution's procedure for hazardous waste pickup. This typically involves completing a hazardous material pickup request form, providing an accurate description of the waste as labeled on the container[7].

  • Final Disposal Method: The ultimate disposal will be handled by a licensed chemical destruction facility. The most probable and environmentally responsible method for 1,3-dithian-5-amine is controlled incineration with flue gas scrubbing [5].

    • Causality: Incineration at high temperatures ensures the complete destruction of the organic molecule. The amine component will be converted to nitrogen oxides, and the sulfur will be converted to sulfur oxides (SOx). The mandatory flue gas scrubbing is essential to capture these acidic gases, preventing their release into the atmosphere and the subsequent formation of acid rain[5]. Landfilling is generally not a suitable option for this type of organic waste, as it can lead to the contamination of soil and groundwater[10].

Emergency Procedures for Spills

In the event of a spill during the handling or disposal process:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Clean-up: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container[1][2][11].

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing 1,3-dithian-5-amine.

G Disposal Workflow for 1,3-dithian-5-amine Waste cluster_0 Pre-Disposal Phase cluster_1 Disposal Phase cluster_2 Waste Types start Waste Generation (1,3-dithian-5-amine) segregate Segregate Waste Stream start->segregate label_container Label Container Correctly 'Hazardous Waste' + Contents segregate->label_container solid Solid Waste (Pure compound, contaminated gloves) segregate->solid Solid liquid Liquid Waste (Solutions in organic solvents) segregate->liquid Liquid sharps Sharps Waste (Contaminated needles) segregate->sharps Sharps store Store in Designated Satellite Accumulation Area label_container->store ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) store->ppe request Complete & Submit Waste Pickup Request to EHS ppe->request pickup EHS Collects Waste request->pickup transport Transport to Licensed Waste Disposal Facility pickup->transport incinerate Final Disposal: Controlled Incineration with Flue Gas Scrubbing transport->incinerate

Caption: Decision workflow for handling 1,3-dithian-5-amine waste.

References

  • 1,3-Dithiane, 2-(1,3-dithian-2-ylidene)- Safety Data Sheets(SDS) . LookChem. Available from: [Link]

  • 1,3-Dithiane . Organic Syntheses Procedure. Available from: [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes . Organic Chemistry Portal. Available from: [Link]

  • Material Safety Data Sheet - 2,5-Dihydroxy-2,5-dimethyl-1,4-dithiane, 95% . Cole-Parmer. Available from: [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue Engineering. Available from: [Link]

  • GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE . Open Government program. Available from: [Link]

  • Safety Data Sheet - 1,4-Dithiane . Angene Chemical. Available from: [Link]

  • Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils . Open Government program. Available from: [Link]

  • Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater . U.S. Environmental Protection Agency. Available from: [Link]

  • 1s-(−)-1,3-dithiane 1-oxide . Organic Syntheses Procedure. Available from: [Link]

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. Available from: [Link]

  • Material Safety Data Sheet - 1,4-Dithiane, 97% . Cole-Parmer. Available from: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. Available from: [Link]

  • Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate . MDPI. Available from: [Link]

  • Contamination in Amine Systems . Refining Community. Available from: [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. Available from: [Link]

  • Ammonia Emissions Control . U.S. Environmental Protection Agency. Available from: [Link]

  • Safety data sheet - ULTRAMID® A4H UNCOLORED 00002 POLYAMIDE . BASF. Available from: [Link]

Sources

Personal protective equipment for handling 1,3-dithian-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (The "Why")

Senior Scientist Note: Handling 1,3-dithian-5-amine presents a dual-hazard profile that often catches researchers off guard. You are dealing with a cyclic thioacetal (sulfur-based) combined with a primary amine .

  • The "Stench" Factor: Like its parent compound 1,3-dithiane, this molecule possesses a pervasive, garlic-like odor due to the sulfur atoms. Even trace amounts on clothing can trigger building-wide odor complaints or false gas leak alarms.

  • The Amine Factor: The amine moiety (

    
    ) increases basicity and tissue reactivity. While standard SDSs often classify it as an "Irritant" (H315/H319), in practice, amines can rapidly saponify skin lipids, leading to chemical burns that are slow to heal.
    

Core Directive: Treat this compound as a permeating sensitizer . Standard "blue nitrile" gloves are insufficient for prolonged contact.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure and social disruption (odor contamination).

PPE CategoryStandard RequirementTechnical Rationale (The Causality)
Hand Protection (Solids) Double Nitrile Gloves (min. 5 mil outer).[1][2]Sulfur compounds can permeate thin nitrile. The second layer provides a "breakthrough buffer" and allows you to strip the outer glove immediately if contaminated without exposing skin.
Hand Protection (Solutions) Silver Shield® / Laminate (under nitrile).When dissolved (especially in DCM or THF), the solvent acts as a carrier, dragging the amine through nitrile rubber in <5 minutes. Laminate liners are chemically impervious.
Respiratory P100 + Organic Vapor (OV) Cartridge.Mandatory if outside fume hood. The P100 stops amine dust; the OV charcoal layer adsorbs the sulfur stench. Note: A standard N95 offers zero protection against the odor.
Eye Protection Chemical Splash Goggles (Indirect Vent).Safety glasses are insufficient. Amine vapors can bypass glasses and react with the moisture in your eyes (lacrimal fluid) to form alkaline hydroxides, causing stinging and potential corneal hazing.
Body Protection Lab Coat + Tyvek® Sleeves .Sulfur odors "stick" to cotton lab coat fibers. Disposable Tyvek sleeves prevent the compound from settling on your wrists/cuffs, saving your coat from becoming a walking odor source.

Operational Workflow: Step-by-Step

Phase A: Preparation (Engineering Controls)
  • Ventilation: All operations must occur inside a certified chemical fume hood.

  • Odor Trap: Place a small beaker of dilute bleach (5% NaOCl) or aqueous KMnO₄ in the back of the hood.

    • Mechanism:[3][4][5] This acts as a "scrubber" for trace vapors. The oxidant converts volatile sulfides into non-volatile sulfoxides/sulfones.

Phase B: Weighing and Transfer
  • Don PPE: Put on laminate liners, then nitrile gloves. Secure cuffs over lab coat sleeves.

  • Static Control: Use an antistatic gun or polonium strip if the powder is fluffy. Amine salts are often hygroscopic and sticky; free bases can be static-prone.

  • Transfer: Weigh into a tared vial inside the hood. Do not use weighing paper; use a glass funnel or weigh directly into the reaction vessel to minimize surface area contamination.

  • Decontamination: Immediately wipe the spatula with a bleach-soaked Kimwipe before removing it from the hood.

Phase C: Reaction & Cleanup
  • Solvent Choice: If possible, avoid Dichloromethane (DCM). DCM permeates gloves rapidly and carries the dithiane with it. Use Ethyl Acetate or Toluene if the chemistry permits.

  • Spill Response:

    • Cover spill with vermiculite or sand.

    • Apply dilute bleach to the absorbent material (oxidizes the stench). Caution: This may be slightly exothermic.

    • Scoop into a double-bagged waste container.

Decision Logic: PPE Selection

The following diagram illustrates the decision process for selecting the correct glove and respiratory setup based on the state of matter and solvent system.

PPE_Decision_Tree cluster_legend Risk Levels Start Handling 1,3-Dithian-5-amine State Select State Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid PPE_Solid PPE: Double Nitrile + Fume Hood Solid->PPE_Solid SolventCheck Solvent Type? Liquid->SolventCheck StandardSolv Non-Halogenated (EtOAc, Toluene) SolventCheck->StandardSolv PermeatingSolv Halogenated / Polar (DCM, THF, DMF) SolventCheck->PermeatingSolv PPE_Standard PPE: Double Nitrile (Change every 15 min) StandardSolv->PPE_Standard PPE_HighRisk PPE: Laminate Liners (Silver Shield) Required PermeatingSolv->PPE_HighRisk Low Standard Risk Med Elevated Risk High High Permeation Risk

Figure 1: Decision logic for glove selection based on physical state and carrier solvent permeability.

Waste Disposal Protocol

Crucial Rule: Do not mix dithiane waste with general organic waste without segregation. The smell will permeate the plastic waste drum and contaminate the entire waste room.

  • Segregation: Create a dedicated "Stench Waste" container (glass jar with a Teflon-lined cap).

  • Labeling: Label clearly: "Contains 1,3-dithian-5-amine. STENCH. High Sulfur Content."

  • Secondary Containment: Place the sealed glass jar inside a heavy-duty Ziploc bag or a secondary plastic pail before placing it in the satellite accumulation area.

  • Quenching (Optional but Recommended): For trace glassware residue, rinse with 10% bleach solution. Let sit for 30 minutes in the hood before washing. The bleach oxidizes the sulfur to sulfoxides (odorless). Verify compatibility with other reagents before adding bleach.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10451, 1,3-Dithiane. Retrieved from [Link]

  • Organic Chemistry Portal (2023). Dithianes in Organic Synthesis: Protection and Deprotection. Retrieved from [Link][6]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dithian-5-amine
Reactant of Route 2
1,3-dithian-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.